Thalidomide-O-amido-PEG3-C2-NH2 TFA
描述
属性
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRZYHKZRITLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1957236-21-3 | |
| Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG3-C2-NH2 TFA is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a prefabricated building block, or linker, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins of interest, offering a powerful therapeutic strategy for diseases driven by aberrant protein function.
This molecule incorporates three key features:
-
A thalidomide derivative that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
A hydrophilic three-unit polyethylene glycol (PEG3) linker that provides spacing and favorable physicochemical properties.
-
A terminal primary amine (NH2) , which serves as a versatile reactive handle for conjugation to a ligand targeting a specific protein of interest.
The trifluoroacetic acid (TFA) salt form often enhances the solubility and stability of the compound. This guide provides a comprehensive overview of its chemical properties, its mechanism of action in PROTACs, and detailed experimental protocols for its application in the development of novel protein degraders.
Core Compound Data
The quantitative data for this compound is summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and solution preparation.
| Property | Value |
| CAS Number | 1957236-21-3 |
| Molecular Formula | C₂₅H₃₁F₃N₄O₁₁ |
| Molecular Weight | 620.53 g/mol |
| IUPAC Name | N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide; trifluoroacetic acid[] |
| Canonical SMILES | NCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O.O=C(O)C(F)(F)F[] |
| Purity | Typically ≥98% (varies by supplier)[2] |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL)[3] |
| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months.[4] |
Mechanism of Action in Targeted Protein Degradation
This compound is a key component in the construction of PROTACs that recruit the Cereblon E3 ubiquitin ligase. The fundamental mechanism of action for a PROTAC synthesized using this linker is a three-step process that leads to the degradation of a target protein.
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) E3 ligase, forming a ternary POI-PROTAC-CRBN complex.[5]
-
Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin proteins to the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the target protein into smaller peptides.[5]
This process is catalytic, as the PROTAC is released after inducing ubiquitination and can go on to mediate the degradation of multiple copies of the target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of a PROTAC using this compound. Researchers should adapt these protocols based on the specific properties of their POI ligand.
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol describes the conjugation of the terminal amine on this compound to a POI ligand that possesses a carboxylic acid functional group.
Materials:
-
This compound
-
POI ligand with a carboxylic acid group
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture to act as a base.
-
Add the coupling reagent, PyBOP (1.2 equivalents), to the mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress using LC-MS to check for the formation of the desired product mass.
-
Once the reaction is complete, quench by adding water.
-
Purify the crude product using reverse-phase HPLC.
-
Collect the fractions containing the pure PROTAC and lyophilize to obtain a solid product.
-
Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry and NMR.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Protocol 2: Evaluation of PROTAC-induced Protein Degradation
This protocol outlines a standard Western blot experiment to quantify the degradation of the target protein in cultured cells after treatment with the newly synthesized PROTAC.
Materials:
-
Cultured cells expressing the POI
-
The synthesized PROTAC molecule
-
DMSO (for stock solution)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture media. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane extensively and add a chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of POI degradation at each PROTAC concentration. This can be used to calculate a DC₅₀ value (concentration at which 50% of the protein is degraded).
Conclusion
This compound is a versatile and valuable chemical tool for the development of Cereblon-recruiting PROTACs. Its well-defined structure, incorporating a CRBN ligand, a PEG linker, and a reactive amine handle, simplifies the synthesis of novel protein degraders. The methodologies provided in this guide offer a solid foundation for researchers to synthesize and evaluate new PROTAC molecules, paving the way for the exploration of new therapeutic targets and the development of next-generation medicines.
References
In-depth Technical Guide: Thalidomide-O-amido-PEG3-C2-NH2 TFA
A Core Building Block for Targeted Protein Degradation
This technical guide provides a comprehensive overview of the structure, function, and application of Thalidomide-O-amido-PEG3-C2-NH2 TFA, a pivotal component for researchers, scientists, and drug development professionals engaged in the field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Properties
This compound is a heterobifunctional molecule that serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a flexible linker with a terminal amine for further conjugation.
Molecular Formula: C₂₅H₃₁F₃N₄O₁₁ Molecular Weight: 620.53 g/mol CAS Number: 1957236-21-3
The structure can be dissected into the following key functional units:
-
Thalidomide Moiety: The N-phthaloyl glutarimide core of thalidomide is responsible for binding to the Cereblon (CRBN) E3 ubiquitin ligase.[1] The (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer.[2]
-
O-amido Linkage: An ether linkage from the thalidomide aromatic ring is connected to an acetamide group, providing a stable connection point for the linker.
-
PEG3 Linker: A tri-ethylene glycol (PEG3) unit enhances the molecule's solubility and provides the necessary length and flexibility for the PROTAC to span the distance between the target protein and the E3 ligase.
-
C2-NH2 Spacer: A two-carbon (ethyl) spacer terminates in a primary amine (-NH2). This amine serves as a crucial reactive handle for the covalent attachment of a ligand designed to bind a specific protein of interest, typically through amide bond formation.
-
Trifluoroacetic Acid (TFA) Salt: The molecule is supplied as a TFA salt, which improves its stability and handling as a solid.
Below is a diagram illustrating the components of the molecule.
Caption: Key components of the this compound molecule.
Function in Targeted Protein Degradation
This molecule is a fundamental building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The thalidomide portion of the molecule binds to CRBN, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[3][4]
The general mechanism of action for a PROTAC synthesized from this building block is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the conjugated ligand) and the CRBN E3 ligase (via the thalidomide moiety), forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: This proximity induces the CRL4-CRBN complex to poly-ubiquitinate the target protein, marking it for destruction.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC is then released and can induce the degradation of another target protein molecule.
CRL4-CRBN Signaling Pathway
The CRL4-CRBN complex is a key player in the ubiquitin-proteasome pathway. The following diagram illustrates the ubiquitination cascade leading to protein degradation.
Caption: CRL4-CRBN mediated ubiquitination and degradation pathway.
Quantitative Data: Binding Affinity to Cereblon
The binding affinity of the thalidomide core and its clinically relevant derivatives to CRBN is a critical parameter for the efficacy of the resulting PROTAC. Below is a summary of reported binding affinities.
| Compound | Binding Affinity (IC₅₀ / Kᵢ / Kₑ) | Method | Reference(s) |
| Thalidomide (racemic) | IC₅₀: ~30 µM | Thermal Shift Assay | [5] |
| Kᵢ: 249.20 nM | Competitive Fluorescence Polarization | [3] | |
| IC₅₀: 22.4 nM | TR-FRET Assay | [6] | |
| (S)-Thalidomide | IC₅₀: 11.0 nM | TR-FRET Assay | [6] |
| ~10-fold stronger binding than (R)-enantiomer | Biochemical Assays | [2][7] | |
| (R)-Thalidomide | IC₅₀: 200.4 nM | TR-FRET Assay | [6] |
| Lenalidomide | IC₅₀: ~3 µM | Thermal Shift Assay | [5] |
| IC₅₀: ~2 µM | Competitive Bead Binding | [5] | |
| Kᵢ: 177.80 nM | Competitive Fluorescence Polarization | [3] | |
| IC₅₀: 8.9 nM | TR-FRET Assay | [6] | |
| Pomalidomide | IC₅₀: ~3 µM | Thermal Shift Assay | [5] |
| IC₅₀: ~2 µM | Competitive Bead Binding | [5] | |
| Kᵢ: 156.60 nM | Competitive Fluorescence Polarization | [3] | |
| IC₅₀: 6.4 nM | TR-FRET Assay | [6] |
Experimental Protocols
PROTAC Synthesis via Amide Coupling
This protocol outlines the synthesis of a PROTAC by coupling Thalidomide-O-amido-PEG3-C2-NH2 with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Caption: Workflow for amide coupling-based PROTAC synthesis.
Materials:
-
POI-COOH (1.0 equivalent)
-
This compound (1.1-1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Preparative HPLC system
-
LC-MS system for reaction monitoring
Procedure:
-
Activation of POI-COOH: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH in anhydrous DMF. Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 15-30 minutes. This step forms an activated ester intermediate.[8][9][10]
-
Coupling Reaction: Add a solution of this compound in anhydrous DMF to the activated POI-COOH mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting material (POI-COOH) is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
Western Blot for Protein Degradation Analysis
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[11][12][13]
Caption: Step-by-step workflow for Western blot analysis.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle control. This data can be used to calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Architect of Destruction: A Technical Guide to Cereblon (CRBN) E3 Ligase Ligands for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation.[1] At the heart of this transformative technology lies the E3 ubiquitin ligase, a cellular machine co-opted by PROTACs to tag specific proteins of interest for destruction by the proteasome.[2] Among the hundreds of E3 ligases, Cereblon (CRBN) has emerged as a workhorse in the field, largely due to the availability of well-characterized, potent, and cell-permeable ligands.[3][4]
This in-depth technical guide provides a comprehensive overview of Cereblon as an E3 ligase for PROTACs. We will delve into its mechanism of action, explore the landscape of CRBN ligands, present quantitative data on their binding and degradation performance, and provide detailed protocols for key experimental assays.
The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
Cereblon functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[5] This multi-subunit complex is comprised of Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (RBX1).[4] DDB1 acts as an adaptor protein, linking CRBN to the CUL4A scaffold.[4] RBX1, in turn, recruits an E2 ubiquitin-conjugating enzyme, which is charged with ubiquitin.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pubs.acs.org [pubs.acs.org]
The Fulcrum of Function: An In-depth Technical Guide to the Role of the PEG3 Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding warhead and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. Among the various linker compositions, those incorporating polyethylene glycol (PEG) units are prevalent due to their favorable physicochemical properties. This technical guide provides a comprehensive examination of the role of the three-unit PEG (PEG3) linker in PROTAC design, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to empower the rational design of next-generation protein degraders.
Core Principles of the PEG3 Linker in PROTACs
The PEG3 linker, composed of three repeating ethylene glycol units, imparts a unique and advantageous balance of hydrophilicity and flexibility to the PROTAC molecule. This seemingly simple chain plays a multifaceted role, profoundly influencing a PROTAC's solubility, cell permeability, and the critical formation of a productive ternary complex.
1.1. Enhancing Solubility and Physicochemical Properties
A primary challenge in PROTAC development is the often large and lipophilic nature of the resulting molecule, which can lead to poor aqueous solubility and hinder both in vitro characterization and in vivo applications. The incorporation of a PEG3 linker significantly enhances the hydrophilicity of the PROTAC, improving its solubility in physiological media. This is crucial for achieving accurate and reproducible results in cell-based assays and for developing formulations with favorable pharmacokinetic profiles.[1][2][3][]
1.2. Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of the PEG3 linker can be advantageous. It can adopt folded conformations that may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2] However, there is a trade-off, as longer PEG chains can increase the molecular weight and polar surface area, potentially hindering passive diffusion.[2]
1.3. Facilitating Ternary Complex Formation
The ultimate function of a PROTAC is to induce the formation of a stable and productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. The length and flexibility of the linker are paramount in achieving the correct spatial orientation of these two proteins to enable efficient ubiquitin transfer. The PEG3 linker provides a degree of conformational flexibility that allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[2] An optimal linker length is crucial; a linker that is too short can cause steric hindrance, while one that is too long may result in a non-productive complex where ubiquitination sites are inaccessible.[5]
Quantitative Impact of PEG3 Linker on PROTAC Performance
Systematic studies on the impact of PEG linker length on PROTAC activity have provided valuable insights into the structure-activity relationship (SAR). The following tables summarize quantitative data for a series of PROTACs, including a well-characterized Bromodomain-containing protein 4 (BRD4)-targeting PROTAC that utilizes a PEG3 linker.
Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs with Varying PEG Linker Lengths [6]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs [6]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 2.5 | 15 |
| PEG4 | 1.8 | 25 |
| PEG5 | 1.5 | 30 |
| PEG6 | 1.2 | 20 |
-
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.
-
Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.
The data for the BRD4-targeting PROTACs illustrate that while a PEG5 linker provided the optimal degradation potency in that specific context, the PEG3 linker still induced significant degradation with a respectable DC50 value and demonstrated the highest permeability among the tested series. This highlights the importance of empirical testing to determine the optimal linker for a given target and E3 ligase pair.
Visualizing the Role of the PEG3 Linker
3.1. PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
3.2. Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
3.3. Logical Relationships in PEG3 Linker Design
Caption: Interplay of PEG3 linker properties and biological outcomes.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of PROTAC efficacy. The following sections provide methodologies for key experiments in PROTAC development.
4.1. Synthesis of a PROTAC with a PEG3 Linker (General Protocol)
This protocol describes a general method for coupling a carboxylic acid-containing ligand to an amine-terminated PEG3 linker, followed by reaction with a second ligand.
Materials:
-
Carboxylic acid-containing ligand (Ligand 1-COOH)
-
Amine-terminated PEG3 thiol (HS-PEG3-NH2)
-
Ligand with a reactive group (e.g., maleimide or alkyl halide) for thiol conjugation (Ligand 2-X)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Anhydrous DCM (Dichloromethane)
-
Argon or Nitrogen gas
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Amide Coupling:
-
Dissolve Ligand 1-COOH (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Add HS-PEG3-NH2 (1.1 eq).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the intermediate Ligand 1-CO-NH-PEG3-SH.
-
-
Thiol-Maleimide or Thiol-Alkyl Halide Coupling:
-
Dissolve the purified intermediate (1.0 eq) and Ligand 2-X (1.1 eq) in an appropriate solvent (e.g., DMF or DCM).
-
If necessary, add a base (e.g., DIPEA or triethylamine, 2.0 eq) for reactions with alkyl halides.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Perform an aqueous workup as described above.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.
-
4.2. Western Blotting for Protein Degradation Analysis [7][8]
This protocol is used to quantify the degradation of a target protein after treatment with a PROTAC and to determine DC50 and Dmax values.
Materials:
-
Cell line of interest
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the PROTAC in fresh culture medium. Ensure the final DMSO concentration is consistent and does not exceed 0.1%.
-
Treat the cells with the PROTAC dilutions or vehicle control (DMSO) for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
4.3. HiBiT Assay for Quantitative Degradation Analysis [9][10][11]
This luminescent-based assay offers a high-throughput alternative to Western blotting for quantifying protein degradation.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein (or a cell line stably expressing it)
-
Nano-Glo® HiBiT Lytic Detection System or a live-cell substrate like Nano-Glo® Endurazine™
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure (Lytic Endpoint Assay):
-
Cell Seeding and Treatment:
-
Seed the HiBiT-tagged cell line in white-walled plates.
-
Treat with serial dilutions of the PROTAC as described for Western blotting.
-
-
Lysis and Luminescence Detection:
-
After the incubation period, equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add the lytic reagent to each well.
-
Shake the plate for 10 minutes at room temperature to induce lysis and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax values.
-
4.4. LC-MS/MS for Pharmacokinetic Analysis [12][13][14][15]
This protocol outlines the general steps for quantifying a PROTAC in plasma samples to determine its pharmacokinetic properties.
Materials:
-
Plasma samples from dosed animals
-
PROTAC analytical standard and an appropriate internal standard (IS)
-
Acetonitrile or methanol for protein precipitation
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples and the analytical standards.
-
To a small volume of plasma (e.g., 20 µL), add the internal standard and a protein precipitating solvent like acetonitrile.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto the LC-MS/MS system.
-
Separate the PROTAC and IS from endogenous plasma components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on a C18 column.
-
Detect and quantify the PROTAC and IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the PROTAC to the IS against the concentration of the standards.
-
Determine the concentration of the PROTAC in the unknown plasma samples using the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability) from the plasma concentration-time data.[6]
-
Conclusion
The PEG3 linker is a versatile and powerful tool in the design of effective PROTACs. Its ability to enhance solubility, modulate permeability, and provide the necessary flexibility for productive ternary complex formation makes it a valuable component in the PROTAC design toolkit. While the optimal linker is target-dependent and requires empirical validation, the principles and data presented in this guide underscore the critical role of the PEG3 linker in influencing the overall efficacy and drug-like properties of a PROTAC. A rational, data-driven approach to linker design, supported by robust experimental evaluation, will continue to be a key driver of innovation in the burgeoning field of targeted protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 標的タンパク質分解 [promega.jp]
- 12. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-amido-PEG3-C2-NH2 TFA in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG3-C2-NH2 TFA is a synthetic chemical entity central to the burgeoning field of targeted protein degradation. It is a bifunctional molecule, specifically an E3 ligase ligand-linker conjugate, designed for the assembly of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its core mechanism of action, supported by illustrative quantitative data from closely related molecules, detailed experimental protocols for its characterization, and visualizations of the key molecular processes.
PROTACs represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins. They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound provides the E3 ligase-recruiting component, specifically targeting the Cereblon (CRBN) E3 ligase.
Core Mechanism of Action
The primary mechanism of action of a PROTAC incorporating this compound revolves around the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The thalidomide moiety of the molecule binds to Cereblon (CRBN), which serves as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN) complex. This binding event modulates the substrate specificity of CRBN, enabling it to recognize and bind to the target protein brought into proximity by the PROTAC. This leads to the polyubiquitination of the target protein, a signal for its degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Signaling Pathway and Logical Relationships
The signaling cascade initiated by a thalidomide-based PROTAC can be visualized as a series of molecular interactions leading to the degradation of a target protein.
Caption: Signaling pathway of a thalidomide-based PROTAC.
Quantitative Data (Illustrative)
Due to the lack of publicly available quantitative data for PROTACs specifically utilizing this compound, the following tables present representative data from well-characterized thalidomide-based PROTACs targeting BRD4 and BTK. This data is intended to provide a quantitative context for the efficacy of such molecules.
Table 1: Representative Degradation Activity of a Thalidomide-Based BRD4 PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4) | 0.81 µM | THP-1 | [3] |
| Dmax (BRD4) | >90% | THP-1 | [3] |
| Binding Affinity (BRD4 BD1, IC50) | 41.8 nM | Biochemical | [3] |
Table 2: Representative Degradation Activity of a Pomalidomide-Based BTK PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 (BTK) | 0.5 nM | Ramos | [4] |
| Dmax (BTK) | >95% | Ramos | [4] |
| CRBN Engagement (NanoBRET, IC50) | 130 nM | HEK293 | [4] |
Experimental Protocols
The characterization of a PROTAC containing this compound involves a series of in vitro and cellular assays to determine its binding, degradation efficacy, and mechanism of action.
CRBN Engagement Assay (NanoBRET)
This assay measures the binding of the PROTAC to CRBN within living cells.
Caption: Workflow for the NanoBRET Cereblon engagement assay.
Methodology:
-
Cell Culture: HEK293T cells are transiently transfected with a plasmid encoding a NanoLuc-CRBN fusion protein.
-
Assay Plate Preparation: Transfected cells are seeded into 96-well plates.
-
Compound Addition: The PROTAC is serially diluted and added to the cells.
-
Tracer Addition: A fluorescently labeled CRBN ligand (tracer) is added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding between the PROTAC and the tracer to NanoLuc-CRBN.
-
Signal Detection: The NanoBRET substrate is added, and the luminescence (donor) and fluorescence (acceptor) are measured.
-
Data Analysis: The BRET ratio is calculated, and the IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, is determined.
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein.
Caption: Workflow for Western Blot analysis of protein degradation.
Methodology:
-
Cell Treatment: Culture cells of interest and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
In-Cell Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Methodology:
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein (with a tag, e.g., HA) and a tagged ubiquitin (e.g., His-ubiquitin). Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Pull-down: Use affinity beads (e.g., Ni-NTA for His-tagged ubiquitin) to pull down ubiquitinated proteins.
-
Western Blot: Analyze the pull-down fraction by Western blotting using an antibody against the target protein's tag (e.g., anti-HA). An increased signal in the PROTAC-treated sample indicates ubiquitination of the target protein.
Conclusion
This compound serves as a critical component in the design of potent and selective PROTACs. Its thalidomide-based headpiece effectively recruits the CRL4^CRBN E3 ligase, initiating a cascade of events that leads to the targeted degradation of proteins of interest. The modular nature of PROTACs, enabled by such linker-ligand conjugates, offers a powerful platform for the development of novel therapeutics against a wide range of diseases by targeting previously "undruggable" proteins. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTACs incorporating this and similar CRBN-recruiting moieties. Further research and the generation of specific quantitative data for PROTACs utilizing this compound will be crucial for its continued application in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Thalidomide-O-amido-PEG3-C2-NH2 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Thalidomide-O-amido-PEG3-C2-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide details the synthetic pathway, experimental protocols, and key chemical data associated with the production of this thalidomide-based Cereblon (CRBN) E3 ligase ligand conjugated to a flexible PEG linker, terminating in a primary amine.
Introduction to PROTAC Technology and the Role of the Synthesized Moiety
PROTACs function by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Thalidomide and its analogues are widely employed as ligands for the CRBN E3 ligase. The title compound, this compound, provides a ready-to-use component for PROTAC synthesis, incorporating the CRBN-binding element (thalidomide), a hydrophilic and flexible triethylene glycol (PEG3) spacer to enhance solubility and optimize ternary complex formation, and a terminal primary amine for conjugation to a target protein ligand. The trifluoroacetic acid (TFA) salt form enhances the compound's stability and solubility in common solvents.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process that can be conceptually divided into three key stages:
-
Synthesis of the Key Intermediate, 4-Hydroxythalidomide: This involves the preparation of the thalidomide scaffold with a hydroxyl group for subsequent linker attachment.
-
Coupling of 4-Hydroxythalidomide with a Boc-Protected PEG Linker: This step introduces the PEGylated linker to the thalidomide core. A common strategy involves the use of a pre-synthesized and protected linker to ensure regioselectivity and avoid unwanted side reactions.
-
Deprotection of the Terminal Amine: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the terminal amine of the PEG linker to yield the desired product as a TFA salt.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Hydroxythalidomide
The synthesis of 4-hydroxythalidomide can be achieved through the condensation of a suitable 3-substituted phthalic anhydride with 3-aminopiperidine-2,6-dione.
Materials:
-
3-Hydroxyphthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Pyridine or Acetic Acid
-
Sodium Acetate (if using acetic acid)
Protocol:
-
In a round-bottom flask, combine 3-hydroxyphthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq).
-
Add pyridine as the solvent and heat the mixture to reflux for 4-6 hours.
-
Alternatively, use acetic acid as the solvent with the addition of sodium acetate (1.2 eq) and heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If pyridine is used, remove it under reduced pressure. If acetic acid is used, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 4-hydroxythalidomide.
Stage 2: Coupling of 4-Hydroxythalidomide with Boc-NH-PEG3-C2-OTs (Williamson Ether Synthesis)
This protocol describes a Williamson ether synthesis approach, which is a common method for forming the ether linkage between the thalidomide core and the PEG linker.
Materials:
-
4-Hydroxythalidomide
-
tert-butyl (2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-C2-OTs)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of Boc-NH-PEG3-C2-OTs (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford Thalidomide-O-amido-PEG3-C2-NH-Boc.
Stage 3: Deprotection of the Terminal Amine
The final step is the removal of the Boc protecting group to yield the free amine as a TFA salt.
Materials:
-
Thalidomide-O-amido-PEG3-C2-NH-Boc
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Diethyl ether
Protocol:
-
Dissolve Thalidomide-O-amido-PEG3-C2-NH-Boc in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of TFA to the solution (resulting in a 50% TFA/DCM mixture).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x).
-
The resulting crude product can be purified by precipitation from a minimal amount of DCM or methanol by the addition of cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | Off-white to pale yellow solid |
| Boc-NH-PEG3-C2-OTs | C₂₂H₃₅NO₈S | 477.58 | Colorless to pale yellow oil |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₁F₃N₄O₁₁ |
| Molecular Weight | 620.53 |
| CAS Number | 1957236-21-3 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) |
| Solubility | Soluble in DMSO, DMF, and water |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and the logical flow of the synthesis.
Caption: Reaction scheme for the synthesis of 4-hydroxythalidomide.
Caption: Coupling of 4-hydroxythalidomide with the protected PEG linker.
Caption: Final deprotection step to yield the target compound.
This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets and perform risk assessments before undertaking any chemical synthesis. The protocols provided may require optimization based on the specific laboratory conditions and the purity of the starting materials.
Physicochemical Properties of Thalidomide-PEG3-Amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of thalidomide-PEG3-amine, a bifunctional molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines key molecular identifiers, presents available data for closely related analogs, details generalized experimental protocols for property determination, and visualizes the relevant biological pathways.
Core Physicochemical Data
| Property | Value (for Thalidomide 5'-amine-PEG3-amine HCl) | Reference |
| Molecular Weight | 484.93 g/mol | |
| Molecular Formula | C₂₁H₂₈N₄O₇.HCl | |
| Appearance | White to off-white solid (Expected) | General observation for similar compounds |
| Solubility | Soluble in DMSO and water.[1] | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Experimental Protocols for Physicochemical Characterization
For novel compounds like thalidomide-PEG3-amine, direct experimental determination of physicochemical properties is essential. The following are standard protocols that can be adapted for this purpose.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
Thalidomide-PEG3-amine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers for pH profiling (e.g., pH 1.2, 4.5, 6.8)[2]
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of thalidomide-PEG3-amine to a vial containing a known volume of PBS (or other buffer).
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[2]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the aqueous solubility at that specific pH and temperature.
Melting Point Determination (Capillary Method)
This protocol determines the temperature at which the solid compound transitions to a liquid.
Materials:
-
Thalidomide-PEG3-amine, finely powdered
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Pack a small amount of the finely powdered thalidomide-PEG3-amine into a capillary tube to a height of 2-3 mm.[3]
-
Place the capillary tube into the heating block of the melting point apparatus.[4]
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.[4]
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). The melting point is reported as this range.
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant(s) of the ionizable groups in the molecule.
Materials:
-
Thalidomide-PEG3-amine
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potentiometer with a pH electrode
-
Stirrer
-
Burette
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of thalidomide-PEG3-amine in a known volume of water or a co-solvent system if solubility is low.
-
Place the solution in a beaker with a stirrer and immerse the pH electrode.
-
For a basic pKa, titrate the solution with the standardized HCl solution, adding small, precise volumes and recording the pH after each addition. For an acidic pKa, titrate with standardized NaOH.[5]
-
Continue the titration well past the equivalence point(s).
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point(s) on the titration curve.
LogP Determination (Shake-Flask Method)
This protocol measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water, to assess its lipophilicity.
Materials:
-
Thalidomide-PEG3-amine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical method to determine concentration (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of thalidomide-PEG3-amine in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent.
-
Seal the vial and shake it for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully sample both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.[6][7][8]
Signaling Pathways and Experimental Workflows
Thalidomide and its derivatives, including thalidomide-PEG3-amine, function as molecular glues that recruit specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the foundation of PROTAC technology.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule, where one end binds to the target protein of interest (POI) and the other end, the thalidomide moiety, binds to CRBN.
Caption: General mechanism of action for a thalidomide-based PROTAC.
Thalidomide-Cereblon Signaling Cascade
This diagram details the interaction of thalidomide with the CRL4-CRBN E3 ubiquitin ligase complex and the subsequent downstream effects, including the degradation of neosubstrates like Ikaros and Aiolos.
Caption: Thalidomide's interaction with the CRL4-CRBN complex.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using thalidomide-PEG3-amine typically involves the conjugation of the terminal amine to a suitable functional group on a ligand for the protein of interest.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
References
- 1. Thalidomide-O-amido-PEG3-C2-NH2 HCl | E3 ligase ligand-linker conjugate | CAS# 2245697-84-9 | InvivoChem [invivochem.com]
- 2. who.int [who.int]
- 3. edisco.it [edisco.it]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 TFA for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously intractable drug targets. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of potent and specific PROTACs is the choice of the E3 ligase ligand and the linker connecting it to the target protein binder. This technical guide provides a comprehensive overview of Thalidomide-O-amido-PEG3-C2-NH2 TFA, a key building block for the synthesis of Cereblon (CRBN)-recruiting PROTACs. We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present key quantitative data for PROTACs utilizing similar moieties. Furthermore, this guide includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its role in drug discovery and development.
Introduction to Targeted Protein Degradation and PROTACs
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis.[1] This intricate process involves a cascade of enzymatic reactions mediated by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which ultimately tag substrate proteins with ubiquitin for recognition and degradation by the 26S proteasome.[2]
PROTACs are innovative chimeric molecules designed to hijack the UPS for therapeutic benefit.[3] They consist of three key components:
-
A ligand for a target Protein of Interest (POI): This "warhead" specifically binds to the disease-causing protein.
-
A ligand for an E3 ubiquitin ligase: This moiety recruits the cellular degradation machinery.
-
A chemical linker: This component connects the two ligands and is crucial for the formation of a stable and productive ternary complex.[2]
By simultaneously binding to both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[3] This event-driven, catalytic mechanism offers several advantages over traditional small-molecule inhibitors, including the potential for improved potency, selectivity, and the ability to target non-enzymatic proteins.
This compound: A Building Block for CRBN-Recruiting PROTACs
This compound is a pre-synthesized E3 ligase ligand-linker conjugate designed for the efficient construction of PROTACs.[4][5] It incorporates two key functionalities:
-
Thalidomide Moiety: Thalidomide and its analogs (immunomodulatory imide drugs or IMiDs) are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[6] CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex.[7] The binding of the thalidomide moiety to CRBN recruits this complex to the PROTAC-bound target protein.
-
PEG3-C2-NH2 Linker: This component consists of a three-unit polyethylene glycol (PEG) chain and a terminal amine group. The PEG linker provides flexibility and influences the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[3] The terminal amine (NH2) serves as a reactive handle for conjugation to a ligand for the protein of interest, typically through an amide bond formation. The trifluoroacetic acid (TFA) salt form is often used to improve the solubility and stability of the molecule.[4]
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to the CRBN E3 ligase complex. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The binding affinities (Kd) of the PROTAC to the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical determinants of its activity.
Disclaimer: The following data is illustrative and represents typical values for BRD4-targeting PROTACs that utilize a thalidomide-based ligand and a PEG linker. Specific values for a PROTAC synthesized with this compound will depend on the specific target protein ligand and experimental conditions.
Table 1: Illustrative Degradation Performance of a BRD4-Targeting PROTAC
| Parameter | Description | Illustrative Value | Cell Line | Reference |
| DC50 | Concentration for 50% degradation | ~10-100 nM | Human cancer cell lines | [8][9] |
| Dmax | Maximum percentage of degradation | >90% | (e.g., HeLa, MOLM-13) | [8] |
Table 2: Illustrative Binding Affinities and Ternary Complex Formation
| Parameter | Description | Illustrative Value | Method | Reference |
| Kd (PROTAC to BRD4) | Binding affinity to target protein | ~5-50 nM | SPR/ITC | [10] |
| Kd (PROTAC to CRBN) | Binding affinity to E3 ligase | ~100-500 nM | SPR/ITC | [10] |
| Cooperativity (α) | Enhancement of binding in the ternary complex | >1 | SPR/ITC | [10] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.
PROTAC Synthesis: Amide Coupling
This protocol describes the conjugation of a target protein ligand containing a carboxylic acid to the terminal amine of this compound.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety (e.g., JQ1-acid for BRD4)
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the target protein ligand (1.0 eq) and this compound (1.0-1.2 eq) in anhydrous DMF.
-
Activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling Reaction: Slowly add the activation mixture to the solution of the ligand and linker at 0°C with continuous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.
Western Blot for Target Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture plates and incubator
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody for the target protein.
-
Incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general workflow for assessing the formation and stability of the POI-PROTAC-CRBN ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified recombinant target protein and CRBN E3 ligase complex
-
Synthesized PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize either the target protein or the CRBN complex onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kd).
-
Inject a series of concentrations of the other protein partner (in the absence of PROTAC) to assess any direct interaction.
-
-
Ternary Complex Formation:
-
Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the non-immobilized protein partner.
-
Inject these solutions over the immobilized protein surface.
-
An enhanced binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) for both binary and ternary interactions, and to calculate the cooperativity factor (α).
Cell Viability Assay (MTT Assay)
This assay is used to evaluate the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cultured cells
-
96-well plates
-
Synthesized PROTAC
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals in viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
Visualization of Experimental and Logical Workflows
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to rapidly generate and test novel protein degraders. The choice of the PEG3 linker provides a balance of flexibility and hydrophilicity, which can contribute to favorable pharmacokinetic properties. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful development of potent and selective PROTACs. While the quantitative data presented here is illustrative, it highlights the potential of thalidomide-based PROTACs to achieve potent and efficient protein degradation. The continued exploration of different linkers, E3 ligase ligands, and target binders will undoubtedly expand the therapeutic reach of this exciting technology.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-O-amido-PEG3-C2-NH2 (TFA) [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thalidomide-O-amido-PEG3-C2-NH2 (TFA) [myskinrecipes.com]
- 9. This compound Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [m.chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CRBN-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Proteolysis-Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. It details their mechanism of action, presents key quantitative data for prominent examples, and offers detailed protocols for essential experimental procedures.
Introduction: A New Paradigm in Targeted Therapeutics
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional small-molecule inhibitors.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate target proteins.[3][4]
PROTACs consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][5] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]
Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN) has become one of the most successfully utilized for PROTAC development.[1][6][7] The discovery that immunomodulatory imide drugs (IMiDs), such as thalidomide and its derivatives lenalidomide and pomalidomide, act by binding to CRBN paved the way for their use as E3 ligase-recruiting motifs in PROTAC design.[1][8][9][10] Today, a significant number of PROTACs in clinical development, including promising candidates for cancer therapy, leverage the CRBN E3 ligase complex.[2][6]
Mechanism of Action: Hijacking the CRL4^CRBN^ Complex
CRBN-recruiting PROTACs function by coopting the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][11] This multi-subunit complex is composed of Cullin 4 (CUL4A or CUL4B), Regulator of Cullins 1 (RBX1), Damage-specific DNA Binding protein 1 (DDB1), and CRBN, which serves as the substrate recognition receptor.[1][9][11]
The degradation process mediated by a CRBN-recruiting PROTAC follows a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI via its "warhead" ligand and to CRBN via its IMiD-based ligand. This crucial step brings the target protein and the E3 ligase complex into proximity, forming a POI-PROTAC-CRBN ternary complex.[6][12] The stability of this complex is often enhanced by favorable protein-protein interactions between the POI and CRBN, a phenomenon known as cooperativity.[13][14]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.[9] This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[15]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[2]
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to mediate multiple rounds of degradation.[2]
Quantitative Performance of Key CRBN-Recruiting PROTACs
The efficacy of a PROTAC is characterized by several key parameters, including its binding affinity to the target and E3 ligase, the cooperativity of ternary complex formation, and its ability to induce degradation, measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Table 1: Degradation Potency of Clinical-Stage PROTACs
This table summarizes the degradation performance of two prominent CRBN-recruiting PROTACs that have advanced to clinical trials.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Citation(s) |
| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | VCaP, LNCaP | < 1 nM | > 90% | [8][16][17] |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | MCF7 | 0.94 nM | ~95% | [6][8][18] |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+ Breast Cancer Lines | ~1.8 - 2.0 nM | N/A | [8][18] |
Table 2: Binding Affinities and Cooperativity
Binding affinity and cooperativity are crucial for forming a stable and productive ternary complex. Cooperativity (α) is a measure of how the binding of one protein (e.g., POI) to the PROTAC affects the PROTAC's affinity for the second protein (e.g., CRBN). An alpha value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.
| Compound | Binds To | KD (Binding Affinity) | Cooperativity (α) | Method | Citation(s) |
| dBET1 | CRBN-TBD | 26.0 ± 2.1 µM | N/A | Fluorescence Assay | [19] |
| Lenalidomide | CRBN-TBD | 15.6 ± 2.2 µM | N/A | Fluorescence Assay | [19] |
| MZ1 (VHL-based) | BRD4BD2 / VHL | N/A | 15 - 22 | 19F NMR / SPR | [20][21] |
| SMARCA2 PROTACs (VHL-based) | SMARCA2 / VHL | N/A | 0.2 to 93 | Proximity Assay | [22] |
Note: Data for VHL-based PROTACs are included to illustrate the concept and typical range of cooperativity values observed in the field.
Key Experimental Protocols and Workflows
Characterizing a novel PROTAC requires a suite of biochemical, biophysical, and cellular assays to confirm its mechanism of action and quantify its efficacy.[3]
Protocol: Western Blot for Protein Degradation
This is the most fundamental assay to visually confirm and semi-quantify the degradation of the target protein.[15][23]
Objective: To determine the dose-response (DC50) and time-course of POI degradation induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 2.5 x 10^5 to 1.0 x 10^6 cells/well in a 6-well plate) and allow them to adhere and reach 70-80% confluency.[23]
-
For dose-response, treat cells with a logarithmic dilution series of the PROTAC (e.g., 1 nM to 10,000 nM) for a fixed time (e.g., 18-24 hours).[12][23] Include a vehicle control (e.g., DMSO ≤ 0.1%).[23]
-
For time-course, treat cells with a fixed, effective concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[23]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and add Laemmli sample buffer.[23] Boil samples at 95-100°C for 5-10 minutes.[24]
-
Load samples onto an SDS-PAGE gel and run until adequate protein separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][24]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9][23]
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C with gentle agitation.[23] Also probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times for 10 minutes each with TBST.[23]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.[9]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[24]
-
Perform densitometry analysis on the bands to quantify the protein levels relative to the loading control and the vehicle-treated sample. Plot the data to determine DC50 and Dmax.
-
Protocol: HiBiT Assay for Live-Cell Degradation Kinetics
The HiBiT system is a sensitive, bioluminescence-based method for real-time, quantitative analysis of protein levels in living cells, ideal for high-throughput screening.[2][25][26]
Objective: To kinetically measure PROTAC-induced degradation of an endogenous protein and determine rate, DC50, and Dmax.
Methodology:
-
Cell Line Preparation:
-
Assay Setup:
-
Plate the engineered cells in a white, 96-well or 384-well assay plate and incubate overnight.[25]
-
Prepare a 1X solution of a live-cell substrate (e.g., Nano-Glo® Endurazine™) in the appropriate assay medium.[25]
-
Aspirate the cell culture medium from the plate and add the substrate solution. Incubate for at least 2 hours at 37°C to allow the luminescence signal to equilibrate.[25]
-
-
PROTAC Treatment and Measurement:
-
Prepare a serial dilution of the PROTAC compound at a 10X concentration in assay medium.
-
Add the PROTAC dilutions to the assay plate to achieve the final desired concentrations.[25]
-
Immediately place the plate into a luminometer pre-equilibrated to 37°C.
-
Collect kinetic luminescence measurements over time (e.g., every 10-15 minutes for up to 24 hours).[25]
-
-
Data Analysis:
-
Normalize the luminescence data to the time-zero reading for each well.
-
Plot the normalized luminescence versus time to visualize degradation kinetics.
-
Calculate the degradation rate, Dmax (maximum degradation observed), and DC50 (concentration for 50% degradation) using appropriate software.[2][27]
-
(Optional) At the end of the kinetic read, a cell viability reagent like CellTiter-Glo® can be added to measure cytotoxicity and normalize degradation data to cell health.[25]
-
Protocol: TR-FRET for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the ternary complex in a solution-based, high-throughput format.[1][28][29]
Objective: To measure the relative amount of POI-PROTAC-CRBN ternary complex formed at various PROTAC concentrations.
Methodology:
-
Reagent Preparation:
-
Obtain purified, tagged recombinant proteins: POI with one tag (e.g., GST-tag) and the CRBN-DDB1 complex with another (e.g., His-tag).[28]
-
Obtain TR-FRET donor and acceptor antibodies that recognize these tags (e.g., Terbium (Tb)-conjugated anti-GST and an AlexaFluor 488 (AF488)-conjugated anti-His).[28]
-
Prepare a serial dilution of the PROTAC in the assay buffer (e.g., HEPES, NaCl, TCEP).
-
-
Assay Assembly:
-
In a 384-well assay plate, add the following components in order, based on a pre-optimized condition (e.g., Condition 5 from Lin et al., 2021):[28]
-
GST-POI (e.g., 25 nM final concentration).
-
His-CRBN-DDB1 complex (e.g., 10 nM final concentration).
-
PROTAC serial dilutions.
-
A mix of Tb-anti-GST (e.g., 1 nM) and AF488-anti-His (e.g., 20 nM) antibodies.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow the reaction to reach equilibrium.[28]
-
Measure the TR-FRET signal on a compatible plate reader. This involves exciting the Terbium donor (e.g., at 340 nm) and measuring emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay.[29]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. A successful PROTAC will produce a bell-shaped "hook effect" curve, where the signal increases as the ternary complex forms and then decreases at very high concentrations as non-productive binary complexes dominate.[29] The peak of the curve represents the maximum ternary complex formation.
-
Protocol: In Vitro Ubiquitination Assay
This biochemical assay directly confirms that the PROTAC can mediate the ubiquitination of the POI by the recruited E3 ligase in a reconstituted system.[9][30]
Objective: To visualize the formation of polyubiquitinated POI in a PROTAC-dependent manner.
Methodology:
-
Reagent Preparation:
-
Reaction Setup:
-
Prepare a master mix containing buffer, ATP, E1, E2, Ubiquitin, and the POI to ensure consistency.[9]
-
For a standard 25 µL reaction, typical final concentrations are: 50 nM E1, 250 nM E2, ~8 µM Ubiquitin, 5 mM ATP, 250 nM POI.[9]
-
In separate tubes, aliquot the master mix. Add the E3 ligase complex (e.g., 100 nM final).[9]
-
Add the PROTAC (e.g., 10 µM final) or DMSO vehicle control.
-
Set up essential negative controls: a reaction without E3 ligase and a reaction without the PROTAC.[9]
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Analysis by Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Run the samples on an SDS-PAGE gel.
-
Transfer to a membrane and perform a Western blot using a primary antibody against the POI.[9]
-
A positive result is the appearance of a high-molecular-weight smear or ladder of bands above the unmodified POI band in the complete, PROTAC-treated reaction lane. This "smear" represents the polyubiquitinated POI.[9]
-
Mechanisms of Resistance to CRBN-Based PROTACs
As with other targeted therapies, cancer cells can develop resistance to CRBN-recruiting PROTACs. Understanding these mechanisms is critical for developing next-generation degraders and combination therapies.
Primary mechanisms of resistance include:
-
Mutations or Downregulation of CRBN: This is a common resistance mechanism. Genetic alterations such as missense or frameshift mutations, or the complete loss of the CRBN gene, can prevent the PROTAC from engaging the E3 ligase complex.[2][25][32] Downregulation of CRBN protein expression also leads to reduced PROTAC efficacy.[25]
-
Target Protein Mutations: Mutations in the POI can disrupt the PROTAC's binding site, thereby preventing the formation of the ternary complex.[25]
-
Alterations in E3 Ligase Complex Components: Genomic alterations in other core components of the CRL4^CRBN^ complex, such as CUL4, can compromise the ligase's function and lead to resistance.[33]
-
Increased Target Protein Expression: Cells may counteract PROTAC-mediated degradation by upregulating the synthesis of the target protein, maintaining sufficient levels for survival.[25]
-
Drug Efflux: Increased expression of drug efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the PROTAC, rendering it ineffective.[25]
Strategies to overcome resistance include switching to a PROTAC that hijacks a different E3 ligase (e.g., VHL) or using combination therapies to target compensatory signaling pathways.[25]
Conclusion
CRBN-recruiting PROTACs represent a powerful and clinically validated strategy for targeted protein degradation. Their development relies on a deep understanding of the CRL4^CRBN^ E3 ligase complex and the intricate biophysics of ternary complex formation. A systematic and multi-faceted experimental approach, employing a combination of biochemical, cellular, and biophysical assays, is essential for the successful design, characterization, and optimization of these novel therapeutics. As the field continues to evolve, addressing challenges such as acquired resistance will be paramount to realizing the full therapeutic potential of this transformative technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HiBiT Protein Tagging Technology [promega.sg]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 19. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. benchchem.com [benchchem.com]
- 24. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 25. promega.com [promega.com]
- 26. Target Degradation [worldwide.promega.com]
- 27. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Ubiquitination Assay - Profacgen [profacgen.com]
- 31. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. arvinasmedical.com [arvinasmedical.com]
- 33. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-O-amido-PEG3-C2-NH2 TFA in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Thalidomide-O-amido-PEG3-C2-NH2 TFA is a pre-functionalized chemical building block designed for the efficient synthesis of PROTACs. It incorporates a thalidomide derivative, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This is connected via a flexible 3-unit polyethylene glycol (PEG) linker to a terminal primary amine, which is presented as a trifluoroacetic acid (TFA) salt. The terminal amine provides a convenient handle for conjugation to a ligand for a POI, typically through the formation of a stable amide bond. The PEG linker enhances solubility and provides the necessary length and flexibility to facilitate the formation of a productive ternary complex.
These application notes provide a comprehensive guide to the use of this compound in the design, synthesis, and evaluation of novel PROTACs.
Mechanism of Action
A PROTAC synthesized using this compound functions by physically bridging the target Protein of Interest (POI) and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
PROTAC Mechanism of Action.
PROTAC Synthesis Protocol
The terminal amine of this compound allows for a straightforward coupling to a POI ligand that possesses a carboxylic acid functional group. A common and efficient method for this amide bond formation is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Protocol: Amide Coupling of POI-COOH with this compound
Materials:
-
Protein of Interest Ligand with a carboxylic acid (POI-COOH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., HPLC grade acetonitrile and water)
Procedure:
-
Reactant Preparation:
-
Dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add DIPEA (3.0 equivalents) to this solution to neutralize the TFA salt and act as the base for the coupling reaction.
-
-
Activation of Carboxylic Acid:
-
To the solution of POI-COOH, add HATU (1.2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of Thalidomide-O-amido-PEG3-C2-NH2 and DIPEA to the pre-activated POI-COOH solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
PROTAC Synthesis Workflow.
Quantitative Data Summary (Representative)
While specific data for PROTACs using the exact Thalidomide-O-amido-PEG3-C2-NH2 linker is not extensively published, the following table provides representative data for thalidomide-based PROTACs targeting the BRD4 protein with varying PEG linker lengths. This illustrates the critical importance of linker length in determining degradation efficacy.
| PROTAC Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observation |
| Thalidomide-PEG2-BRD4 Ligand | BRD4 | HeLa | >1000 | <20 | A shorter PEG linker can be suboptimal for ternary complex formation.[1] |
| Thalidomide-PEG3-BRD4 Ligand | BRD4 | VCaP | ~100 | ~80 | A PEG3 linker shows moderate degradation activity. [1] |
| Thalidomide-PEG4-BRD4 Ligand | BRD4 | MOLM-13 | 1.8 | >95 | Increasing linker length can significantly improve potency.[1] |
| Thalidomide-PEG5-BRD4 Ligand | BRD4 | RS4;11 | 0.8 | >98 | An optimal linker length often provides the highest potency and efficacy.[1] |
Note: Data is compiled from multiple sources for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly based on the specific POI ligand, cell line, and experimental conditions.
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of a newly synthesized PROTAC is crucial to confirm its mechanism of action and characterize its activity.
PROTAC Characterization Workflow.
Protocol 1: Target Protein Degradation by Western Blot
This protocol is used to quantify the reduction in the level of the POI following treatment with the PROTAC.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1 E3 ligase complex
-
Recombinant purified POI
-
Human recombinant ubiquitin
-
ATP solution
-
10x Ubiquitination buffer
-
PROTAC stock solution in DMSO
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: Assemble the following components on ice in a final volume of 25 µL:
-
50 nM E1 enzyme
-
250 nM E2 enzyme
-
100 nM CRBN-DDB1 complex
-
250 nM POI
-
5 µM Ubiquitin
-
5 mM ATP
-
1x Ubiquitination buffer
-
PROTAC at desired concentration (e.g., 1 µM) or DMSO control.
-
-
Incubation: Incubate the reaction tubes at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI.
-
Look for the appearance of higher molecular weight bands or a "smear" above the unmodified POI band, which indicates polyubiquitination.
-
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC induces a physical interaction between the POI and CRBN.
Materials:
-
Cell line expressing the POI
-
PROTAC and vehicle (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the POI or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC or vehicle for a short duration (e.g., 2-4 hours). Pre-treat with a proteasome inhibitor like MG132 for 1-2 hours before adding the PROTAC to prevent degradation of the POI.
-
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against either the POI or CRBN overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
-
Analysis by Western Blot:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against both the POI and CRBN.
-
An increase in the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
-
References
Application Notes and Protocols for the Conjugation of Thalidomide-O-amido-PEG3-C2-NH2 TFA to a Warhead
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Thalidomide-O-amido-PEG3-C2-NH2 TFA, a common E3 ligase ligand-linker construct, to a "warhead" molecule. This process is a fundamental step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1]
The thalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] By linking this to a warhead that binds a specific POI, the resulting PROTAC facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][3]
The provided protocol focuses on the formation of a stable amide bond, a common and robust method for linking the terminal amine of the thalidomide construct to a carboxylic acid functionality on the warhead.
Mechanism of Action: PROTAC-Induced Protein Degradation
A PROTAC molecule consists of three key components: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase (in this case, thalidomide for Cereblon), and a linker that connects the two.[1] The PROTAC works by inducing proximity between the target protein and the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction can be influenced by the choice of coupling reagents, the nature of the warhead, and purification methods. The following table summarizes typical quantitative data reported for PROTAC synthesis via amide coupling.
| Parameter | Typical Value | Notes |
| Reaction Conversion (LC-MS) | >50% - 100% | Can be lower for sterically hindered substrates or when using amine TFA salts without sufficient base.[4][5][6] |
| Isolated Yield (Post-HPLC) | 2% - >40% | Highly dependent on the complexity of the warhead, reaction scale, and number of purification steps.[4][7] |
| Final Purity (HPLC) | >95% | Achievable with optimized reverse-phase HPLC purification.[7][8] |
| Amine Component | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Coupling Reagents | 1.2 - 2.0 equivalents | Stoichiometry varies depending on the specific reagent used (e.g., HATU, EDC).[9] |
| Base (e.g., DIPEA) | 3.0 - 5.0 equivalents | A greater excess is required to neutralize the TFA salt of the amine starting material in addition to facilitating the coupling.[9][10] |
Experimental Protocols
Protocol 1: Amide Bond Conjugation
This protocol describes the coupling of a warhead containing a carboxylic acid to the terminal amine of this compound using HATU as the coupling reagent.
Materials:
-
Warhead with a terminal carboxylic acid (POI-COOH)
-
This compound (E3-Linker-NH2 TFA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Procedure:
-
Activation of Warhead:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the warhead (1.0 equivalent) in anhydrous DMF.
-
To this solution, add HATU (1.2 equivalents) followed by DIPEA (3.0 - 5.0 equivalents). Note: A larger excess of DIPEA is recommended to neutralize the TFA salt of the amine.
-
Stir the mixture at room temperature for 15-30 minutes. This step activates the carboxylic acid of the warhead.
-
-
Coupling Reaction:
-
Add this compound (1.1 equivalents) to the activated warhead mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Reverse-Phase HPLC
The crude PROTAC is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid.
-
Flow Rate: Dependent on column dimensions (e.g., 4-10 mL/min).
-
Detection: UV at 214 nm and 254 nm.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the polarity of the specific PROTAC.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered solution onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions for purity by analytical LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final PROTAC product as a solid.
Protocol 3: Characterization of the Final PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the identity and purity of the final product.
-
Procedure:
-
Prepare a dilute solution (e.g., 0.1 mg/mL) of the purified PROTAC in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto an analytical LC-MS system equipped with a C18 column.
-
Analyze the data to confirm the presence of the correct molecular ion ([M+H]⁺) corresponding to the calculated mass of the PROTAC.
-
Assess purity by integrating the area of the product peak relative to the total peak area in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural confirmation of the final PROTAC.[]
-
Procedure:
-
Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of characteristic peaks for both the warhead and the thalidomide-linker moieties and to verify the formation of the new amide bond.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a thalidomide-based PROTAC via amide bond formation. The outlined procedures for conjugation, purification, and characterization are robust and widely applicable for the development of novel targeted protein degraders. Researchers should optimize specific reaction and purification conditions based on the physicochemical properties of their unique warhead molecule.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that induce selective protein degradation.[3] They consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, offering the potential for enhanced potency and a more durable pharmacological effect.[3][6]
These application notes provide a comprehensive experimental workflow for the development and characterization of PROTACs, from initial target engagement to in vivo efficacy studies. Detailed protocols for key assays are provided to guide researchers in this rapidly evolving field.
PROTAC Mechanism of Action
The mechanism of PROTAC-mediated protein degradation involves a series of orchestrated intracellular events. The PROTAC molecule first binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.[5] The PROTAC molecule is then released and can participate in further rounds of degradation, acting as a catalyst.[3]
Experimental Workflow Overview
A typical experimental workflow for PROTAC development and validation is a multi-step process that involves both in vitro and in-cell assays to confirm the desired mechanism of action and assess the potency and selectivity of the degrader molecule.
Target Engagement and Ternary Complex Formation
The initial steps in validating a PROTAC's mechanism of action are to confirm its engagement with the target protein and its ability to form a stable ternary complex with the target and the E3 ligase.
Protocol 1: NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of the PROTAC to the target protein within living cells.[7][8]
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compound
-
White, opaque 96-well assay plates
Procedure:
-
Cell Transfection:
-
Prepare a transfection mix in Opti-MEM® containing the target-NanoLuc® fusion vector.[9]
-
Add the transfection mix to a suspension of HEK293 cells and seed into a 96-well plate.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC compound in Opti-MEM®.
-
Add the diluted PROTAC or vehicle control to the wells.
-
-
Tracer and Substrate Addition:
-
Signal Detection:
-
Read the plate on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.[9]
-
-
Data Analysis:
-
Calculate the corrected BRET ratio.
-
Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.[9]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biochemical assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[6][10]
Materials:
-
Purified recombinant target protein (e.g., GST-tagged)
-
Purified recombinant E3 ligase complex (e.g., His-tagged)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Fluorescein-conjugated anti-His antibody (acceptor)
-
PROTAC compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
Low-volume 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the target protein, E3 ligase, and antibodies in assay buffer.
-
-
Assay Setup:
-
Add the target protein, E3 ligase, and Tb-conjugated antibody to each well.
-
Add serial dilutions of the PROTAC compound or vehicle control.
-
Incubate for 60 minutes at room temperature.
-
Add the fluorescein-conjugated antibody.
-
Incubate for another 60 minutes at room temperature.
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 520 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation.[11]
-
Table 1: Representative Ternary Complex Formation Data (TR-FRET)
| PROTAC Compound | Peak TR-FRET Ratio | Concentration at Peak (nM) |
| PROTAC-A | 2.8 | 100 |
| PROTAC-B | 1.5 | 500 |
| Negative Control | 0.9 | - |
Ubiquitination Assays
Following confirmation of ternary complex formation, it is crucial to demonstrate that this leads to the ubiquitination of the target protein.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.[5]
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme
-
Purified recombinant E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
Procedure:
-
Reaction Setup:
-
On ice, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer.[5]
-
Add the PROTAC compound or vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein.
-
A high-molecular-weight smear or ladder of bands above the unmodified target protein indicates polyubiquitination.[5]
-
Protocol 4: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms target protein ubiquitination within a cellular context.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC compound and a proteasome inhibitor for 2-4 hours. The proteasome inhibitor prevents the degradation of the ubiquitinated target protein.
-
-
Cell Lysis:
-
Lyse the cells and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-target protein antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein from the beads.
-
Perform Western blotting on the eluate using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample confirms in-cell ubiquitination.
-
Cellular Degradation and Potency Determination
The ultimate goal of a PROTAC is to induce the degradation of the target protein in cells. Western blotting is the gold standard for quantifying protein degradation and determining the potency of a PROTAC.
Protocol 5: Western Blot for Protein Degradation
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 16-24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each lysate using a BCA assay.[1]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies for the target protein and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[12][13]
-
Table 2: Representative Cellular Degradation Data
| PROTAC Compound | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | 15 | 95 | MCF7 |
| PROTAC-B | 85 | 80 | HeLa |
| Negative Control | >10,000 | <10 | MCF7 |
Selectivity and Off-Target Analysis
Ensuring the selectivity of a PROTAC is critical to minimize potential toxicity. Quantitative proteomics provides an unbiased, global view of the proteome to identify off-target effects.
Protocol 6: Quantitative Proteomics for Selectivity Profiling
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control
-
Lysis buffer for proteomics
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives significant on-target degradation (e.g., 10x DC50) and a vehicle control.
-
Lyse the cells and extract proteins.
-
-
Protein Digestion and Labeling:
-
Reduce, alkylate, and digest the proteins into peptides.
-
(Optional) Label the peptides with TMT reagents to allow for multiplexed analysis of different samples in a single MS run.[14]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.[2]
-
On-target degradation should be confirmed, and any significantly downregulated proteins are considered potential off-targets.
-
Table 3: Representative Quantitative Proteomics Data Summary
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| Target Protein | -10.5 | <0.0001 | On-Target |
| Off-Target A | -4.2 | 0.005 | Off-Target |
| Housekeeping Gene | -0.1 | 0.85 | Not Significant |
In Vivo Efficacy Studies
The final stage of preclinical PROTAC evaluation involves assessing its efficacy and pharmacodynamic effects in animal models.
Protocol 7: Mouse Xenograft Model for Efficacy Study
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line for xenograft
-
PROTAC compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Reagents for tissue collection and processing
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[3]
-
-
PROTAC Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the PROTAC compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[3]
-
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.[3]
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect tumors and other tissues.
-
Analyze target protein levels in the tissues by Western blot or other methods to confirm in vivo degradation.[15]
-
Table 4: Representative In Vivo Efficacy Data
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Target Degradation in Tumor (%) |
| Vehicle | 0 | +2 | 0 |
| PROTAC-A (10 mg/kg) | 85 | -5 | 90 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pelagobio.com [pelagobio.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 15. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] Thalidomide and its derivatives, such as pomalidomide and lenalidomide, are cornerstone components in the design of many PROTACs, serving as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of thalidomide-based PROTACs.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (POI), a linker, and a thalidomide-based ligand that recruits the CRBN E3 ubiquitin ligase.[3] The PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase.[2] This induced proximity allows for the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.
The following tables summarize the degradation efficiency of various thalidomide-based PROTACs targeting different proteins in specific cell lines.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [5] |
| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) cells | < 1 | Not Specified | [6][7] |
| ARV-825 | BRD2/4 | Multiple Myeloma (KMS11) | 9 (IC50) | Not Specified | [8] |
| dBET1 | BRD4 | MV4;11 | Not Specified | > 90 | [9][10] |
| dBET1 | BRD2/3/4 | Various Cancer Cell Lines | 0.33–8.95 µM (IC50) | Not Specified | [11] |
| SHP2-d1 | SHP2 | MV-4-11 | 6.02 | > 90 | [3] |
| Compound 21 | BRD4 | THP-1 | 8.5 | Not Specified | [12] |
| Compound 155 | BTK | Not Specified | 7.2 | Not Specified | [13] |
Note: DC50 and IC50 values are both measures of potency, with DC50 referring to degradation and IC50 to inhibition of proliferation. The experimental conditions for each study may vary.
Experimental Protocols
A general workflow for evaluating a novel thalidomide-based PROTAC involves a series of cell-based assays to confirm target engagement, protein degradation, and downstream cellular effects.
Protocol 1: Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[2]
Materials:
-
Cells of interest
-
Thalidomide-based PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip and re-probe the membrane for a loading control.
-
Quantify the band intensities and normalize the target protein to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[14]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the target protein and CRBN in live cells.[6][8]
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-tagged POI (donor) and HaloTag®-tagged CRBN (acceptor)
-
Transfection reagent
-
White, solid-bottom 96- or 384-well plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, optional)
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids.
-
Incubate for 24-48 hours.
-
-
Cell Seeding:
-
Plate the transfected cells into the assay plate.
-
-
Compound Treatment:
-
(Optional) Pre-treat cells with a proteasome inhibitor for 2-4 hours to prevent degradation of the ternary complex.[6]
-
Add serial dilutions of the PROTAC to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Add the NanoBRET® detection reagent containing the HaloTag® ligand and Nano-Glo® substrate to each well.
-
-
Signal Measurement:
-
Incubate for 10-15 minutes at room temperature.
-
Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[6]
-
Protocol 3: Flow Cytometry for Apoptosis
This assay quantifies the induction of apoptosis following PROTAC-mediated protein degradation.[9]
Materials:
-
Cells of interest
-
PROTAC of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at various concentrations for a specified time (e.g., 48 hours). Include positive and negative controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
Protocol 4: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
Opaque-walled 96- or 384-well plates
-
PROTAC of interest
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding:
-
Seed cells in the opaque-walled plates and allow them to adhere.
-
-
Compound Treatment:
-
Add the PROTAC at various concentrations and incubate for the desired time.
-
-
Assay:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Record the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
-
Conclusion
The suite of cell-based assays described in these application notes provides a robust framework for the characterization and optimization of thalidomide-based PROTACs. By systematically evaluating protein degradation, ternary complex formation, and downstream cellular consequences, researchers can gain a comprehensive understanding of their PROTAC's performance and make informed decisions in the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide [pubmed.ncbi.nlm.nih.gov]
In Vitro Ternary Complex Formation Assay with CRBN: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to CRBN-Mediated Targeted Protein Degradation
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[3][4] These molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4]
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most frequently utilized E3 ligases in PROTAC design due to the favorable drug-like properties of its ligands, such as thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs).[3][5] The fundamental mechanism of action for a CRBN-based PROTAC involves inducing the formation of a ternary complex between the POI and the CRBN E3 ligase complex.[4][6][7] This proximity-induced event is the critical first step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6][7]
The formation, stability, and kinetics of this ternary complex are paramount to the efficacy of a PROTAC.[8][9][10] Therefore, robust and quantitative in vitro assays to characterize the ternary complex are indispensable tools in the discovery and optimization of novel protein degraders. These assays allow researchers to measure key parameters such as binding affinity, kinetics (on- and off-rates), and the cooperativity of the complex formation.
References
- 1. SLAS2024 [slas2024.eventscribe.net]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. nurixtx.com [nurixtx.com]
- 10. Ternary Complex Formation [promega.sg]
Application Notes and Protocols for Western Blot Analysis of PROTAC-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that, instead of merely inhibiting a target protein, co-opt the cell's own ubiquitin-proteasome system to induce its degradation.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][2][3] Western blotting is a fundamental and widely used technique to quantify the degradation of the target protein induced by a PROTAC, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1][4]
This document provides detailed protocols and application notes for performing Western blot analysis to assess PROTAC-mediated protein degradation, including experimental design, data analysis, and visualization of the underlying biological pathways and workflows.
PROTAC Mechanism of Action
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, thereby forming a ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein molecule.[2][3]
PROTAC Mechanism of Action
Experimental Workflow for Western Blot Analysis
A typical workflow for assessing PROTAC-induced protein degradation using Western blotting involves several key steps, from cell treatment to data analysis. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.[5]
Western Blot Experimental Workflow
Detailed Experimental Protocols
Materials and Reagents
-
Cell line expressing the protein of interest
-
Appropriate cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control[5]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6][7]
-
Protein quantification assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Ponceau S staining solution
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, α-tubulin)[5]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Procedure
1. Cell Culture and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach 70-80% confluency.[5]
-
Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range for a dose-response experiment is 1 nM to 10,000 nM.[5]
-
Include the following controls:
-
Aspirate the old medium and add the medium containing the different concentrations of PROTAC or controls.
-
Incubate the cells for the desired time period (e.g., 2-24 hours for a time-course experiment or a fixed time for a dose-response experiment).[5]
2. Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.[5]
-
Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.[6]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[5]
-
Run the gel until adequate protein separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]
-
Confirm successful transfer using Ponceau S staining.[5]
4. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Incubate the membrane with the primary antibody against the protein of interest, diluted in blocking buffer according to the manufacturer's recommendations, overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
5. Detection and Data Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[5]
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[4]
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration (for dose-response experiments) or time (for time-course experiments).
-
Determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) from the dose-response curve.[1]
Data Presentation
Quantitative data from Western blot experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Experimental Conditions for PROTAC Treatment
| Parameter | Recommended Range/Value | Purpose |
| Cell Seeding Density | 2.5 x 10^5 to 1.0 x 10^6 cells/well (6-well plate) | Ensure optimal cell confluency for treatment.[5] |
| PROTAC Concentration Range | 1 nM - 10,000 nM (logarithmic dilutions) | To determine the dose-response relationship and calculate DC50.[5] |
| Incubation Time | 2 - 24 hours | To assess the kinetics of protein degradation.[5] |
| Vehicle (DMSO) Concentration | ≤ 0.1% (v/v) | To minimize solvent-induced effects.[5] |
| Proteasome Inhibitor (MG132) | 10 - 20 µM | To confirm proteasome-dependent degradation.[5] |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody (Target POI) | As per manufacturer's recommendation | Overnight | 4°C |
| Primary Antibody (Loading Control) | As per manufacturer's recommendation | 1-2 hours or Overnight | Room Temperature or 4°C |
| HRP-conjugated Secondary Antibody | 1:2,000 - 1:10,000 | 1 hour | Room Temperature |
Table 3: Quantitative Analysis of Protein Degradation
| PROTAC Concentration (nM) | Normalized POI Intensity | % Protein Remaining (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.52 | 52% |
| 100 | 0.15 | 15% |
| 1000 | 0.08 | 8% |
| 10000 | 0.12 | 12% (Hook Effect) |
| DC50 | ~10 nM | |
| Dmax | ~92% |
Troubleshooting
Common issues in Western blotting for PROTAC analysis include no or weak signal, high background, and non-specific bands.
Table 4: Troubleshooting Common Western Blot Issues
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Insufficient protein loading. | Increase the amount of protein loaded per lane.[8] |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining; optimize transfer time and buffer composition.[9] | |
| Suboptimal antibody concentration. | Optimize primary and secondary antibody dilutions.[10] | |
| Inactive detection reagent. | Use fresh chemiluminescent substrate.[8] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[9] |
| Antibody concentration too high. | Decrease the concentration of the primary or secondary antibody.[11] | |
| Insufficient washing. | Increase the number and duration of wash steps.[5] | |
| Non-specific Bands | Protein degradation during sample preparation. | Use fresh samples and always include protease inhibitors in the lysis buffer.[7][9] |
| Antibody cross-reactivity. | Use a more specific primary antibody; run a negative control (e.g., lysate from knockout cells if available). | |
| High protein load. | Reduce the amount of protein loaded per lane.[7] |
By following these detailed protocols and guidelines, researchers can effectively utilize Western blotting to obtain robust and reproducible data on PROTAC-induced protein degradation, a critical step in the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
Determining PROTAC Efficacy: Application Notes and Protocols for DC50 and Dmax Determination of CRBN-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to CRBN-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] One of the most commonly utilized E3 ligases in PROTAC design is Cereblon (CRBN).[3]
CRBN-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4] The PROTAC simultaneously binds to the POI and CRBN, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to target another POI molecule, acting in a catalytic manner.[7]
To quantify the efficacy of these degraders, two key parameters are determined: DC50 , the concentration of the PROTAC that induces 50% of the maximal protein degradation, and Dmax , the maximum percentage of protein degradation achievable.[1][8] This document provides detailed protocols and application notes for determining these critical parameters for CRBN-based PROTACs.
Key Parameters for PROTAC Efficacy
The potency and efficacy of a PROTAC are primarily defined by its DC50 and Dmax values. These parameters are crucial for structure-activity relationship (SAR) studies and for ranking the effectiveness of different PROTAC molecules.
| Parameter | Definition | Significance |
| DC50 | The concentration of a PROTAC required to achieve 50% of the maximum degradation of the target protein at a specific time point.[8] | A measure of the PROTAC's potency. A lower DC50 value indicates a more potent compound. |
| Dmax | The maximum percentage of target protein degradation observed.[8] | A measure of the PROTAC's efficacy. A higher Dmax value indicates a more effective compound. |
| Hook Effect | A phenomenon where the degradation efficiency decreases at very high PROTAC concentrations.[9] | This occurs due to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) that prevent the formation of the productive ternary complex. It is crucial to identify the optimal concentration range to avoid misinterpreting results.[9] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action for CRBN-based PROTACs and the general experimental workflow for determining DC50 and Dmax.
Experimental Protocols
Several methods can be employed to measure the degradation of a target protein. Western blotting is a traditional approach, while newer technologies like the HiBiT lytic detection system offer higher throughput and sensitivity.[10][11]
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps for treating cells with a CRBN-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[12]
Materials:
-
Cell line endogenously expressing the target protein and CRBN
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
CRBN-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) (Optional control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A common concentration range is from 0.1 nM to 10,000 nM.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., DMSO, typically ≤ 0.1% v/v).
-
Incubate the cells for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) to assess degradation kinetics.[12]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the DC50 and Dmax values.[13]
-
Control Experiments:
-
Proteasome Inhibitor Control: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) should rescue the target protein from degradation, confirming the involvement of the proteasome.[9]
-
Inactive Epimer Control: If available, use a stereoisomer of the PROTAC that is inactive in binding either the POI or CRBN to demonstrate that the degradation is dependent on the specific ternary complex formation.
Protocol 2: HiBiT Lytic Assay for Target Protein Degradation
This protocol leverages CRISPR/Cas9-engineered cell lines where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide. The HiBiT tag complements with LgBiT protein to form a functional NanoLuc® luciferase, producing a luminescent signal proportional to the target protein abundance.[14][15] This method is highly sensitive, quantitative, and suitable for high-throughput screening.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged target protein
-
Nano-Glo® HiBiT Lytic Detection System (contains LgBiT Protein, Lytic Buffer, and NanoLuc® Substrate)
-
White, opaque 96-well or 384-well assay plates
-
PROTAC compound and vehicle control (DMSO)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque multi-well plate at a density appropriate for your cell line and assay duration.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Add the diluted PROTAC or vehicle control to the wells.
-
Incubate for the desired time period (e.g., 2-24 hours).
-
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT protein and substrate into the lytic buffer according to the manufacturer's protocol.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of the prepared lytic reagent to each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of PROTAC-treated wells to the vehicle-treated control wells.
-
The percentage of degradation is calculated as: (1 - (Signal_PROTAC / Signal_Vehicle)) * 100.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[16]
-
Kinetic (Live-Cell) Analysis: For real-time degradation kinetics, the Nano-Glo® Live Cell Assay System can be used. In this setup, a non-lytic detection reagent is added to the cells before the PROTAC treatment, and luminescence is read at multiple time points.[17] This allows for the determination of the degradation rate constant (kdeg) in addition to DC50 and Dmax.[16]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to facilitate comparison between different PROTAC compounds.
Example Data Summary Table:
| PROTAC ID | Target Protein | Cell Line | Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HEK293 | 24 | 15 | 92 |
| PROTAC-B | BRD4 | HEK293 | 24 | 50 | 85 |
| PROTAC-C | BRD4 | VCaP | 24 | 25 | 95 |
| PROTAC-A | BRD4 | HEK293 | 8 | 45 | 78 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No target degradation observed | - Insufficient incubation time.[18]- Poor cell permeability of the PROTAC.[11]- Low binding affinity for the target or CRBN.[18]- Lack of accessible lysine residues on the target protein.[18]- Protein synthesis rate outpaces degradation.[18] | - Perform a time-course experiment (e.g., 2-24h).- Assess cell permeability using assays like PAMPA.- Confirm binary binding affinities (e.g., via SPR or ITC).- Use mass spectrometry to map ubiquitination sites.- Co-treat with a protein synthesis inhibitor like cycloheximide (use with caution). |
| "Hook Effect" observed | Formation of non-productive binary complexes at high PROTAC concentrations.[9] | - Test a wider range of concentrations, including lower doses.- Analyze degradation kinetics at different concentrations. |
| Off-target degradation | The CRBN ligand may induce degradation of "neosubstrates" (e.g., IKZF1, GSPT1).[] | - Perform proteome-wide analysis (e.g., mass spectrometry) to identify off-target effects.- Modify the CRBN ligand or the linker attachment point to improve selectivity.[] |
| High variability in results | Inconsistent cell health, seeding density, or reagent preparation. | - Ensure consistent cell culture practices.- Use automated liquid handlers for precise dilutions.- Perform experiments in triplicate. |
References
- 1. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. portlandpress.com [portlandpress.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. selvita.com [selvita.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. promega.com [promega.com]
- 17. Target Degradation [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of PEG-Linked PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker, often a polyethylene glycol (PEG) chain, plays a critical role in the PROTAC's physicochemical properties, including its cellular permeability and uptake, which are crucial for its efficacy.[3][4] Due to their large size and complex structures, assessing the ability of PEG-linked PROTACs to cross the cell membrane and reach their intracellular targets is a key challenge in their development.[5][6]
These application notes provide an overview of the common assays used to evaluate the cellular uptake and permeability of PEG-linked PROTACs, along with detailed protocols for their implementation.
PROTAC Mechanism of Action: A Step-by-Step Cellular Journey
The journey of a PROTAC from the extracellular space to inducing protein degradation is a multi-step process. Understanding this pathway is essential for interpreting data from cellular uptake and permeability assays.
Caption: The cellular mechanism of action for a PEG-linked PROTAC.
Permeability Assays
Permeability assays are crucial for predicting the in vivo absorption of PROTACs, particularly for orally administered therapeutics. These assays measure the rate at which a compound crosses a barrier, which can be an artificial membrane or a monolayer of cells.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane.[7][8] It is a cost-effective way to rank compounds based on their passive permeability early in the drug discovery process.[7] However, it's important to note that PAMPA may not accurately predict the permeability of PROTACs that utilize active transport mechanisms.[3]
Experimental Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[9]
-
Compound Preparation: Prepare a stock solution of the PEG-linked PROTAC in a suitable solvent (e.g., DMSO). Dilute the stock solution in a buffer to the desired final concentration.
-
Assay Procedure:
-
Add the PROTAC solution to the donor wells of the filter plate.
-
Add buffer to the acceptor wells of a corresponding 96-well plate.
-
Place the filter plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours).[7]
-
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (VA / (Area × Time)) × (CA / (CD - CA))
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, CA is the concentration in the acceptor well, and CD is the initial concentration in the donor well.
Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[10] This assay can assess both passive and active transport, including efflux mechanisms, providing a more comprehensive prediction of in vivo intestinal absorption compared to PAMPA.[3][10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[9]
-
Compound Preparation: Prepare a stock solution of the PEG-linked PROTAC in a suitable solvent and dilute it in a transport buffer. It has been shown that adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer can improve the recovery of some PROTACs.[11]
-
Bidirectional Permeability Assessment:
-
Apical-to-Basolateral (A-to-B) Transport: Add the PROTAC solution to the apical (upper) chamber of the Transwell insert and transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-to-A) Transport: Add the PROTAC solution to the basolateral chamber and transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 90 to 120 minutes).[11]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Quantify the PROTAC concentration using LC-MS/MS.[11]
-
Data Analysis:
-
Calculate the Papp values for both A-to-B and B-to-A transport.
-
Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[10]
-
Table 1: Comparative Permeability Data for Selected PROTACs
| PROTAC | Linker | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-to-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Reference |
| BRD4 PROTAC | PEG3 | 0.8 | - | - | [9] |
| BRD4 PROTAC | PEG4 | 1.2 | - | - | [9] |
| BRD4 PROTAC | PEG5 | 1.5 | - | - | [9] |
| BRD4 PROTAC | PEG6 | 1.1 | - | - | [9] |
| AR PROTAC (14) | PEG | - | 1.7 | 8.4 | [12] |
| AR PROTAC (20b) | Varied | - | 0.35 | ~1 | [12] |
| AR PROTAC (20d) | PEG | - | <1.0 | >12 | [12] |
Note: "-" indicates data not available in the cited sources.
Cellular Uptake Assays
Cellular uptake assays directly measure the ability of a PROTAC to enter cells. Various techniques can be employed, each with its own advantages and limitations.
Fluorescence-Based Methods
Fluorescence-based methods, including fluorescence microscopy and flow cytometry, are powerful tools for visualizing and quantifying the cellular uptake of fluorescently labeled PROTACs or by using fluorescently tagged cellular components.[2][13]
Experimental Workflow: Fluorescence-Based Cellular Uptake
Caption: General workflow for fluorescence-based cellular uptake assays.
Protocol 1: Fluorescence Microscopy for Cellular Uptake
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for microscopy.
-
PROTAC Labeling (if necessary): If the PROTAC is not intrinsically fluorescent, it can be labeled with a fluorescent dye.
-
Treatment: Treat the cells with the fluorescently labeled PEG-linked PROTAC at various concentrations and for different time points.
-
Staining (Optional): Co-stain with nuclear (e.g., Hoechst) and/or membrane dyes to visualize cellular compartments.
-
Imaging: Acquire images using a fluorescence microscope.[13]
-
Analysis: Qualitatively assess the cellular localization of the PROTAC. Image analysis software can be used for semi-quantitative analysis of fluorescence intensity within cells.
Protocol 2: Flow Cytometry for Cellular Uptake
-
Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.
-
Treatment: Treat the cells with the fluorescently labeled PEG-linked PROTAC.
-
Washing: Wash the cells with buffer (e.g., PBS) to remove any unbound PROTAC.
-
Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.[14]
-
Data Interpretation: The mean fluorescence intensity of the cell population is proportional to the amount of cellular uptake.
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) offers a highly sensitive and label-free method for quantifying the intracellular concentration of PROTACs.[15][16] This technique can provide absolute quantification of the parent compound, avoiding potential artifacts associated with fluorescent tags.[17]
Experimental Protocol: LC-MS/MS for Intracellular PROTAC Quantification
-
Cell Treatment: Treat a known number of cells with the PEG-linked PROTAC at various concentrations and for different durations.
-
Cell Lysis: After incubation, wash the cells to remove extracellular PROTAC and then lyse the cells to release the intracellular contents.
-
Sample Preparation: Prepare the cell lysate for LC-MS/MS analysis. This may involve protein precipitation and extraction of the PROTAC.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the PROTAC.[15]
-
Data Analysis: Correlate the measured PROTAC concentration with the initial cell number to determine the intracellular concentration.
Table 2: Intracellular Concentration of PROTACs Determined by Mass Spectrometry
| PROTAC | Cell Line | Treatment Concentration | Intracellular Concentration | Reference |
| PROTAC(H-PGDS)-7 (PEG0) | - | 1 nM | ~0.08 nM | [15] |
| PROTAC(H-PGDS)-4 (PEG3) | - | 1 nM | ~0.04 nM | [15] |
| PROTAC(H-PGDS)-1 (PEG5) | - | 1 nM | ~0.04 nM | [15] |
| PROTAC(H-PGDS)-7 (PEG0) | - | 10 nM | ~0.8 nM | [15] |
| PROTAC(H-PGDS)-4 (PEG3) | - | 10 nM | ~0.4 nM | [15] |
| PROTAC(H-PGDS)-1 (PEG5) | - | 10 nM | ~0.3 nM | [15] |
Note: Intracellular concentrations are approximate values derived from the graphical data in the cited source.
Conclusion
The assessment of cellular uptake and permeability is a cornerstone of the preclinical development of PEG-linked PROTACs. The choice of assay depends on the specific question being addressed, the stage of drug discovery, and the available resources. A combination of in silico predictions, high-throughput screening assays like PAMPA, and more physiologically relevant models such as the Caco-2 assay, complemented by direct quantification of intracellular concentrations, will provide a comprehensive understanding of a PROTAC's ability to reach its target and exert its therapeutic effect. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers dedicated to advancing this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. benchchem.com [benchchem.com]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
Application Notes and Protocols for Thalidomide-O-amido-PEG3-C2-NH2 TFA in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG3-C2-NH2 TFA is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in oncology. This heterobifunctional molecule comprises a thalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a three-unit polyethylene glycol (PEG) linker to a terminal amine group. This amine serves as a versatile conjugation point for a ligand that binds to a specific protein of interest (POI), a protein implicated in cancer pathogenesis. By hijacking the cell's ubiquitin-proteasome system, PROTACs synthesized with this linker can induce the targeted degradation of oncoproteins, offering a powerful alternative to traditional inhibition.
Mechanism of Action
PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target oncoprotein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, leading to a sustained and potent downstream biological effect.
Application Notes and Protocols: CRBN E3 Ligase Ligands in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ubiquitin-Proteasome System (UPS) is the primary mechanism for protein degradation in eukaryotic cells, maintaining protein homeostasis by eliminating misfolded or damaged proteins.[1] This process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin chains to a substrate protein, marking it for destruction by the proteasome.[1][2] E3 ubiquitin ligases, of which there are over 600 in the human genome, are responsible for substrate recognition and are thus key determinants of degradation specificity.[3][4]
Cereblon (CRBN) is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[1][5] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide bind directly to CRBN has revolutionized drug discovery.[4][6][7] These ligands can be used to "hijack" the CRL4-CRBN complex, redirecting its ubiquitination activity towards specific proteins of interest (POIs), leading to their degradation.[2][4] This strategy, known as targeted protein degradation (TPD), has given rise to two major therapeutic modalities: Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues.[8][9] These approaches offer the potential to target proteins previously considered "undruggable" due to the lack of suitable active sites for traditional inhibitors.[3][5]
Application 1: Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker connecting the two.[1][10] CRBN is one of the most widely used E3 ligases in PROTAC design due to the availability of well-characterized, potent, and drug-like ligands derived from IMiDs such as thalidomide, lenalidomide, and pomalidomide.[1][11][12]
Mechanism of Action: A CRBN-based PROTAC molecule simultaneously binds to the POI and the CRBN protein. This induces the formation of a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the CRL4-CRBN E3 ligase machinery.[1][10] The E3 ligase then polyubiquitinates the POI. The polyubiquitinated POI is subsequently recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI copies.[2][9]
Applications & Quantitative Data: CRBN-based PROTACs have been successfully developed to degrade a wide range of proteins implicated in various diseases, particularly cancer.[1][11]
| PROTAC Name | Target Protein | CRBN Ligand Base | Key In Vitro Data | Disease Area | Cite |
| ARV-110 | Androgen Receptor (AR) | Pomalidomide | DC₅₀ = 1 nM in VCaP cells | Prostate Cancer | [10] |
| dBET1 | BRD4 | Thalidomide | Degrades >98% of BRD4 at 100 nM in 2h | Leukemia | [6][13] |
| ARV-825 | BRD4 | Pomalidomide | IC₅₀ = 0.81 µM in THP-1 cells | Leukemia | [13] |
| KT-474 | IRAK4 | Undisclosed | >50% degradation at 0.01 nM in PMBCs | Immune Disorders | [10] |
| PROTAC 17 | BCR-ABL | Pomalidomide | DC₅₀ = 0.18 nM in K562 cells | Leukemia | [13] |
| B3 | ALK | Lenalidomide | Potent ALK degradation in H3122 cells | Lung Cancer | [11] |
Application 2: Molecular Glues
Molecular glues are small molecules that induce a novel protein-protein interaction, in this case between CRBN and a "neosubstrate" that is not an endogenous target of the E3 ligase.[3][5] Unlike PROTACs, which are rationally designed bifunctional molecules, most molecular glues have been discovered serendipitously. The IMiDs (thalidomide, lenalidomide, pomalidomide) are the archetypal examples.[3][14]
Mechanism of Action: A molecular glue binds to a pocket on the surface of CRBN, altering its surface topology. This newly formed interface creates a high-affinity binding site for a neosubstrate protein.[8] This induced proximity leads to the neosubstrate's polyubiquitination by the CRL4-CRBN complex and its subsequent degradation by the proteasome. This mechanism allows molecular glues to target proteins, such as transcription factors, that lack the defined binding pockets required by traditional inhibitors.[3][5]
Applications & Quantitative Data: The primary clinical application of CRBN-based molecular glues is in the treatment of multiple myeloma and other hematological malignancies.[9][14]
| Molecular Glue | Neosubstrate(s) | Indication | Mechanism Notes | Cite |
| Lenalidomide | IKZF1, IKZF3 | Multiple Myeloma | Induces degradation of these key transcription factors in myeloma cells. | [3][6][14] |
| Pomalidomide | IKZF1, IKZF3 | Multiple Myeloma | More potent than lenalidomide in inducing degradation of IKZF1/3. | [3][9][14] |
| Thalidomide | IKZF1, IKZF3, SALL4 | Multiple Myeloma | The original IMiD; also degrades SALL4, linked to teratogenic effects. | [3][4][14] |
Experimental Protocols
A series of biochemical and cellular assays are required to characterize the activity of a CRBN-based degrader.
Protocol 1: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay measures the proximity between the POI and CRBN induced by the degrader.[15][16]
Objective: To quantify the formation of the POI-Degrader-CRBN ternary complex.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged CRBN/DDB1 complex (e.g., His-tagged)
-
Degrader compound (PROTAC or molecular glue)
-
TR-FRET Donor antibody (e.g., Tb-anti-GST)
-
TR-FRET Acceptor antibody/fluorophore (e.g., AF488-anti-His)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.5)
-
384-well, low-volume, non-binding plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer. Prepare working solutions of the POI, CRBN complex, and antibodies in assay buffer. Optimal protein concentrations must be determined empirically but often range from 2-20 nM.[15]
-
Assay Plate Setup:
-
Incubation: Gently mix the plate and incubate for 60-180 minutes at room temperature, protected from light.[15]
-
Detection: Add 5 µL of the pre-mixed TR-FRET donor and acceptor antibodies to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor at ~620 nm, acceptor at ~520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the degrader concentration. A characteristic "hook effect" (bell-shaped curve) is often observed, where the signal decreases at high degrader concentrations due to the formation of binary complexes that prevent ternary complex formation.[16][17][18]
Protocol 2: Cellular CRBN Engagement Assay (NanoBRET™)
This live-cell assay measures the occupancy of the CRBN ligand-binding site by a degrader.[19]
Objective: To determine the affinity and engagement of a degrader with CRBN in a physiological cellular context.
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN.[19]
-
BODIPY™-lenalidomide tracer.[19]
-
Opti-MEM™ I Reduced Serum Medium.
-
Nano-Glo® Live Cell Substrate.
-
White, 384-well, cell culture-treated plates.
-
Degrader compound.
Procedure:
-
Cell Plating: Seed the NanoLuc®-CRBN expressing cells into the 384-well plate at an appropriate density (e.g., 2 x 10⁴ cells per well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the degrader compound in Opti-MEM. Add the dilutions to the appropriate wells.
-
Tracer Addition: Prepare the BODIPY™-lenalidomide tracer in Opti-MEM at the desired final concentration (e.g., 100 nM). Add the tracer to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Data Acquisition: Read the plate within 30 minutes on a luminometer equipped with two filters to measure donor (e.g., 450 nm) and acceptor (e.g., 520 nm) emission simultaneously.[19]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor intensity (520 nm) by the donor intensity (450 nm) and multiplying by 1000.[19] Plot the NanoBRET™ ratio against the compound concentration to determine the IC₅₀ value, which represents the concentration of the degrader required to displace 50% of the tracer.
Protocol 3: Western Blot for Target Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Objective: To quantify the dose- and time-dependent degradation of a POI.
Materials:
-
Cell line of interest.
-
Degrader compound.
-
Proteasome inhibitor (e.g., MG132, Bortezomib) for control experiments.[8][20]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies against the POI and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of degrader concentrations for a set time (for dose-response) or with a fixed concentration for various time points (for time-course, e.g., 2, 4, 8, 16, 24 hours).[20]
-
Control Treatment: In parallel, treat cells with the degrader plus a proteasome inhibitor to confirm that the loss of protein is proteasome-dependent. An accumulation of the target protein is expected.[20] Also include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against degrader concentration to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximal degradation).[10]
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. Molecular glues tackle undruggable targets | CAS [cas.org]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themarkfoundation.org [themarkfoundation.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asset.library.wisc.edu [asset.library.wisc.edu]
- 13. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with thalidomide PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs), specifically focusing on low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a thalidomide-based PROTAC?
A thalidomide-based PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2] It consists of three key components: a ligand that binds to your target Protein of Interest (POI), a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI.[1] This "kiss of death" marks the POI for degradation by the 26S proteasome.[1][4]
Q2: What is the "hook effect" and how does it impact my degradation results?
Q3: Besides the PROTAC itself, what are the most critical cellular factors for success?
The success of a thalidomide PROTAC experiment is highly dependent on the cellular context. Two of the most critical factors are:
-
Target Protein (POI) Expression: The cell line must express the POI at a detectable and sufficient level. If the target is absent or at very low levels, no degradation can be observed.
-
Cereblon (CRBN) E3 Ligase Expression: As the PROTAC's hijacking partner, CRBN must be expressed in the chosen cell line.[7] CRBN expression levels can vary significantly between different cell lines and tissues, directly impacting the potential for PROTAC-mediated degradation.[8][9]
Troubleshooting Guide: Low Degradation Efficiency
This section addresses specific problems you might encounter in a question-and-answer format. A logical workflow to diagnose issues is presented below.
Problem 1: I don't see any degradation at any concentration.
-
Potential Cause A: Sub-optimal PROTAC concentration or the "hook effect".
-
Troubleshooting: You may be testing concentrations that are too low to be effective or so high that you are only seeing the hook effect.[5] The solution is to perform a dose-response curve over a much broader range of concentrations, for example from 1 pM to 100 µM, with more data points around the expected optimal concentration.[5]
-
-
Potential Cause B: Insufficient expression of the target protein or CRBN.
-
Troubleshooting: Confirm the expression of both your target protein and CRBN in your chosen cell line using Western Blot or mass spectrometry. If either is absent or expressed at very low levels, the PROTAC cannot function. Consider choosing a different cell line with higher expression levels.[7]
-
-
Potential Cause C: Poor cell permeability or stability of the PROTAC.
-
Troubleshooting: PROTACs are large molecules and often have poor physicochemical properties that limit their ability to cross the cell membrane.[10][11] Assess the cell permeability using a PAMPA or Caco-2 assay.[7][12] Additionally, evaluate the stability of your compound in cell lysate over time using LC-MS to ensure it is not rapidly degrading.[7]
-
-
Potential Cause D: Lack of binding to the target or CRBN.
Problem 2: My dose-response curve is bell-shaped (the "hook effect").
-
Potential Cause: Formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting: This is the classic presentation of the hook effect.[6] The immediate action is to repeat the experiment with a wider and more granular range of PROTAC concentrations to accurately identify the optimal concentration (DCmax) that gives the maximal degradation.[5][6] For future experiments, use concentrations at or below this optimum.
-
Problem 3: Binary binding is confirmed, but there's still no degradation.
-
Potential Cause A: Inability to form a stable ternary complex.
-
Troubleshooting: Successful binary binding does not guarantee that a stable and productive ternary complex will form. The linker length and composition are critical.[2] Use assays like NanoBRET, FRET, or Co-Immunoprecipitation (Co-IP) to directly assess ternary complex formation in cells.[16][17] If no complex is detected, a redesign of the PROTAC linker is likely necessary.[7]
-
-
Potential Cause B: Ternary complex forms, but no ubiquitination occurs.
-
Troubleshooting: The geometry of the ternary complex might not be optimal for the ubiquitin transfer from the E2 enzyme to the POI. Perform an in-cell ubiquitination assay. This typically involves immunoprecipitating the POI after PROTAC treatment (and often with a proteasome inhibitor like MG132 to allow ubiquitinated proteins to accumulate) and then performing a Western Blot with an anti-ubiquitin antibody.[7][15] Lack of a ubiquitination signal despite complex formation points to a fundamental issue with the complex's geometry, requiring PROTAC redesign.
-
Quantitative Data Summary
The efficacy of a PROTAC is influenced by multiple factors. The tables below provide reference data to help guide experimental design and data interpretation.
Table 1: Interpreting Permeability and Stability Data [7]
| Parameter | Assay | Poor | Moderate | Good |
| Permeability (Papp) | Caco-2 | < 1.0 x 10⁻⁶ cm/s | 1.0 - 5.0 x 10⁻⁶ cm/s | > 5.0 x 10⁻⁶ cm/s |
| Stability (t½) | Cell Lysate (LC-MS) | < 30 min | 30 - 120 min | > 120 min |
Table 2: CRBN mRNA Expression in Common Cancer Cell Lines
This table summarizes the normalized mRNA expression levels (TPM - Transcripts Per Million) for CRBN across various cell lines, which can be a useful proxy for protein levels. Data is sourced from public databases like The Human Protein Atlas.[18][19]
| Cell Line | Cancer Type | CRBN Expression (nTPM) |
| HEK293 | Embryonic Kidney | ~ 45 |
| HeLa | Cervical Cancer | ~ 30 |
| MCF7 | Breast Cancer | ~ 25 |
| A549 | Lung Cancer | ~ 55 |
| HCT116 | Colorectal Cancer | ~ 60 |
| K562 | Leukemia | ~ 80 |
| MM.1S | Multiple Myeloma | ~ 110 |
Note: Expression levels can vary. It is always recommended to verify CRBN protein expression in your specific cell stock via Western Blot.
Key Experimental Protocols
Protocol 1: Western Blot for Target Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[2]
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach ~70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with an appropriate buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA or similar protein assay to ensure equal loading.
-
Sample Preparation & SDS-PAGE: Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg). Add Laemmli buffer and boil at 95°C for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each concentration.[15]
Protocol 2: In-Cell Target Ubiquitination Assay (IP-Western)
This protocol is used to confirm that the PROTAC induces ubiquitination of the POI.[4][7]
-
Cell Treatment: Seed cells in larger format plates (e.g., 10 cm dishes) to ensure sufficient protein for immunoprecipitation.
-
Proteasome Inhibition (Crucial Step): Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate to detectable levels.
-
PROTAC Treatment: Add the PROTAC (at an effective concentration determined from degradation assays) or vehicle control to the MG132-containing media and incubate for an additional 2-4 hours.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., N-Ethylmaleimide, NEM).
-
Immunoprecipitation (IP): Pre-clear the lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody against your POI overnight at 4°C to capture the target protein and its ubiquitinated forms.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins by boiling in Laemmli buffer.
-
Western Blot Analysis: Perform a Western Blot on the eluted samples as described in Protocol 1. Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of your POI.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol helps determine if the PROTAC can successfully bridge the POI and CRBN in a cellular context.[7]
-
Cell Treatment: Treat cells with your PROTAC at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.
-
Cell Lysis: Lyse the cells in a gentle, non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against your POI (or a tag if it's overexpressed) to pull down the POI.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run a Western Blot. Probe the membrane with an antibody against CRBN. The presence of a CRBN band in the lane corresponding to the POI immunoprecipitation from PROTAC-treated cells indicates the formation of the POI-PROTAC-CRBN ternary complex. The intensity of this band should correlate with the PROTAC concentration (and may show a hook effect).
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiomic Analysis of Cereblon Expression and Its Prognostic Value in Kidney Renal Clear Cell Carcinoma, Lung Adenocarcinoma, and Skin Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. benchchem.com [benchchem.com]
- 16. Ternary Complex Formation [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 19. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
Navigating the "Hook Effect": A Technical Support Center for PROTAC® Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and overcome the "hook effect," a common experimental artifact that can complicate the interpretation of your results.
Section 1: Frequently Asked questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC® experiments?
The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC® in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[3][4] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC® and either the target protein or the E3 ligase, which predominate at high PROTAC® concentrations and prevent the formation of the productive ternary complex (Target Protein-PROTAC®-E3 Ligase) necessary for ubiquitination and subsequent degradation.[5]
Q2: Why is it important to identify and understand the hook effect?
Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC® might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[5] Understanding the hook effect is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for selecting lead compounds.[6]
Q3: What is the underlying molecular mechanism of the hook effect?
The hook effect is a direct consequence of the equilibrium dynamics of PROTAC®-mediated ternary complex formation.
-
At optimal concentrations: The PROTAC® molecule effectively bridges the target protein of interest (POI) and the E3 ligase, leading to the formation of a productive POI-PROTAC®-E3 ligase ternary complex. This proximity facilitates the transfer of ubiquitin to the POI, marking it for proteasomal degradation.
-
At excessive concentrations: The high concentration of the PROTAC® molecule shifts the equilibrium towards the formation of two non-productive binary complexes: POI-PROTAC® and PROTAC®-E3 ligase. These binary complexes are unable to induce ubiquitination, and they effectively sequester the POI and the E3 ligase, preventing the formation of the productive ternary complex.[7]
Q4: What is "cooperativity" and how does it influence the hook effect?
Cooperativity (α) is a measure of how the binding of a PROTAC® to one of its target proteins (either the POI or the E3 ligase) affects its affinity for the other. It is a critical factor in the stability of the ternary complex.[1][8]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC®-E3 Ligase) increases the binding affinity for the second protein (the POI). This is highly desirable as it stabilizes the ternary complex over the binary ones and can mitigate the hook effect.[4]
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the binding affinity for the second protein, destabilizing the ternary complex and potentially exacerbating the hook effect.
-
No Cooperativity (α = 1): The binding events are independent of each other.
PROTACs with high positive cooperativity tend to exhibit a less pronounced or even absent hook effect within the tested concentration range because the ternary complex is significantly more stable than either binary complex.[9]
Section 2: Troubleshooting Guides
This section provides a structured approach to identifying and addressing common issues related to the hook effect in your PROTAC® experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Diagnosis: This is the classic presentation of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use a broad range of concentrations with smaller dilution steps (e.g., half-log dilutions) to accurately identify the optimal concentration for maximal degradation (Dmax) and the DC50.[2][5]
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC50 and Dmax. Standard sigmoidal models are not appropriate for data exhibiting a hook effect.[3]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration and at a higher, "hooked" concentration. This can help you understand the kinetics of degradation and ternary complex formation.
-
Issue 2: My PROTAC® shows weak or no degradation at any tested concentration.
-
Diagnosis: This could be due to several factors, including an inactive PROTAC®, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., from picomolar to high micromolar).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC® is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical or cellular assays (see Section 4: Experimental Protocols).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC® concentration to determine the ideal incubation time.
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Diagnosis: You have confirmed a significant hook effect that is limiting the therapeutic window of your PROTAC®.
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC® linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[10]
-
Optimize the Linker: The length, rigidity, and chemical composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC® with a reduced hook effect.
-
Balance Binary Affinities: While not always straightforward, aiming for more balanced binding affinities of the PROTAC® for the target protein and the E3 ligase can sometimes help in reducing the hook effect.
-
Section 3: Data Presentation
Table 1: Example Dose-Response Data for PROTACs Exhibiting a Hook Effect
| PROTAC® Concentration (nM) | % Target Protein Degradation (PROTAC-X) | % Target Protein Degradation (PROTAC-Y) |
| 0 (Vehicle) | 0 | 0 |
| 0.1 | 15 | 5 |
| 1 | 55 | 25 |
| 10 | 90 (Dmax) | 60 |
| 100 | 70 | 85 (Dmax) |
| 1000 | 30 | 50 |
| 10000 | 15 | 20 |
This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific PROTACs, target proteins, and experimental conditions.
Table 2: Relationship Between Cooperativity (α) and the Hook Effect for BET-Family Degraders
| PROTAC® | Target | Binary K_d (nM) (PROTAC® to VHL) | Ternary K_d (nM) (PROTAC®:Brd4_BD2 to VHL) | Cooperativity (α) | Observed Hook Effect | Reference |
| MZ1 | Brd4_BD2 | 70 | 2 | ~35 | Minimal | [11] |
| ARV-771 | Brd4_BD2 | 180 | 4 | ~45 | Minimal | [11] |
| dBET1 | BRD4 | - | - | Low | Pronounced at >1µM | [7] |
This table summarizes data from published studies to illustrate the inverse relationship between high positive cooperativity and the prominence of the hook effect.
Section 4: Experimental Protocols
Protocol 1: Western Blot for Dose-Response Analysis of Target Protein Degradation
Objective: To quantify the degradation of a target protein in response to a range of PROTAC® concentrations and to identify a potential hook effect.
Methodology:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
PROTAC® Treatment: Prepare serial dilutions of the PROTAC® in cell culture medium. A recommended concentration range to capture the hook effect is from 0.1 nM to 10 µM. Treat the cells with the varying concentrations of the PROTAC® and a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC® concentration to generate a dose-response curve, from which DC50, Dmax, and the onset of the hook effect can be determined.[12]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity
Objective: To measure the binding kinetics and affinity of the PROTAC® to its target and E3 ligase, both individually (binary) and together (ternary), to determine cooperativity.
Methodology:
-
Immobilization: Covalently immobilize a high-purity E3 ligase protein (e.g., VHL complex) onto an SPR sensor chip.
-
Binary Binding Analysis (PROTAC® to E3 Ligase): Flow serial dilutions of the PROTAC® alone over the chip to measure the direct binding kinetics and affinity (K_D_binary) to the E3 ligase.
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC®.
-
Flow these solutions over the E3 ligase-immobilized chip. The binding of the pre-formed PROTAC®-target protein complex to the E3 ligase will be measured.
-
Determine the binding kinetics and affinity of this ternary interaction (K_D_ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = K_D_binary / K_D_ternary.[1]
-
An α value greater than 1 indicates positive cooperativity.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Formation
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the PROTAC®-induced ternary complex within a cellular context.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC® at a concentration expected to induce ternary complex formation and a vehicle control for a specified time (e.g., 2-4 hours). To prevent degradation of the target protein and capture the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either the target protein or a component of the E3 ligase complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-precipitated protein in the PROTAC®-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Protocol 4: AlphaLISA for In Vitro Ternary Complex Formation
Objective: To quantitatively measure the formation of the ternary complex in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC® in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC® dilutions. Include controls with no PROTAC® and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC® concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is indicative of the hook effect.[13]
Section 5: Mandatory Visualizations
Signaling Pathway of PROTAC®-Mediated Protein Degradation
Caption: PROTAC®-mediated protein degradation pathway.
Experimental Workflow to Characterize the Hook Effect
Caption: Troubleshooting workflow for the PROTAC® hook effect.
Logical Relationship of the Hook Effect
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. resources.revvity.com [resources.revvity.com]
Technical Support Center: Thalidomide-O-amido-PEG3-C2-NH2 TFA Constructs
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Thalidomide-O-amido-PEG3-C2-NH2 TFA constructs.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers?
A1: The solubility of this construct can be variable and is influenced by several factors. The parent molecule, thalidomide, has low aqueous solubility. The addition of a short PEG (polyethylene glycol) linker is intended to improve solubility, but the presence of the trifluoroacetic acid (TFA) salt can sometimes lead to decreased solubility compared to the free base or a hydrochloride salt. It is recommended to experimentally determine the solubility in your specific buffer system.
Q2: How does the TFA salt form affect the solubility of my compound?
A2: Trifluoroacetic acid is a strong acid commonly used in the purification of synthetic peptides and small molecules. The resulting TFA salt can have different physicochemical properties, including solubility, compared to the free base or other salt forms. While TFA salts are often crystalline and stable, they can sometimes exhibit lower aqueous solubility. If poor solubility is a persistent issue, consider a salt exchange procedure to replace the TFA salt with a more soluble counter-ion like hydrochloride or phosphate.
Q3: Can I expect the PEG linker to make my compound freely soluble?
A3: The PEG3 linker, while hydrophilic, is a relatively short chain. It will contribute to an increase in hydrophilicity and can disrupt the crystal lattice energy of the molecule, which may improve solubility compared to the parent thalidomide. However, it may not be sufficient to overcome the inherent low solubility of the thalidomide core to the extent that the construct becomes freely soluble in all aqueous media, especially at high concentrations.
Q4: What is the role of pH in the solubility of this construct?
A4: The pH of the solution will significantly impact the ionization state of the terminal primary amine (-NH2) group. At a pH below its pKa (the pKa of similar primary amines is typically around 9-10), the amine will be protonated to -NH3+, which generally increases aqueous solubility. Therefore, working at a neutral or slightly acidic pH (e.g., pH 5.0-7.4) is often beneficial for the solubility of this type of compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound constructs.
Issue 1: Compound precipitates out of solution upon dissolution in aqueous buffer.
This is a common problem indicating that the compound's solubility limit has been exceeded in the chosen buffer.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for compound precipitation.
Possible Solutions:
-
Reduce Concentration: The simplest first step is to try dissolving the compound at a lower concentration.
-
pH Adjustment: As the molecule contains a primary amine, adjusting the pH of the buffer to a slightly acidic range (e.g., pH 5.0-6.5) can increase solubility by ensuring the amine is protonated.
-
Use of Co-solvents: The addition of a small percentage of an organic co-solvent can significantly improve solubility. It is crucial to ensure the chosen co-solvent is compatible with any downstream biological assays.
Co-solvent Typical Starting Concentration Notes DMSO 1-5% (v/v) Widely used, but can have effects on cell-based assays. Ethanol 1-10% (v/v) Generally well-tolerated in many biological systems. PEG 400 5-20% (v/v) A non-volatile and often biocompatible co-solvent. -
Initial Dissolution in Organic Solvent: Dissolve the compound in a small amount of 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the final aqueous buffer for the experiment. This is a common practice for handling poorly soluble compounds.
Issue 2: Inconsistent results in biological assays.
This may be due to the compound precipitating at the working concentration over the course of the experiment.
Logical Relationship Diagram:
Figure 2: Factors leading to inconsistent assay results.
Possible Solutions:
-
Confirm Solubility in Final Assay Media: The solubility of your compound may be different in cell culture media (which contains salts, amino acids, and proteins) compared to a simple buffer. It is advisable to determine the kinetic solubility directly in the final assay media.
-
Inclusion of Solubilizing Excipients: For in vitro assays, adding a small amount of a solubilizing agent like bovine serum albumin (BSA) to the media can help to keep hydrophobic compounds in solution.
-
Sonication: Gentle sonication of the solution during preparation can help to break down small aggregates and improve dissolution.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound from a solid state (as it is typically handled) in a specific buffer.
Experimental Workflow:
Technical Support Center: Optimizing Linker Length for CRBN-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a CRBN-based PROTAC?
There is no universal optimal linker length; it is highly dependent on the specific target protein and the warhead used.[1] However, empirical data from numerous studies suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length. For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[2] It is crucial to synthesize a library of PROTACs with varying linker lengths to empirically determine the optimal length for a given target.[3]
Q2: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[4] The length and flexibility of the linker can influence the stability of these non-productive binary complexes.[3] Optimizing the linker to enhance the cooperativity of ternary complex formation can mitigate the hook effect.[4]
Q3: How does the linker composition, beyond length, affect PROTAC activity?
The chemical composition of the linker significantly impacts a PROTAC's physicochemical properties and overall efficacy.[2]
-
Flexibility vs. Rigidity: Flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, can allow the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[3] However, incorporating rigid elements like piperazine or triazole rings can improve conformational stability and potentially reduce the hook effect.[3]
-
Solubility and Permeability: The linker contributes significantly to the PROTAC's solubility and cell permeability. Incorporating polar groups, like the ether oxygens in PEG linkers, can improve aqueous solubility.[3] However, longer PEG linkers can also increase the molecular weight and polar surface area, which may hinder cell membrane permeability.[5]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Designing linkers with greater metabolic stability is an important consideration for in vivo applications.
Q4: What are the key experimental assays for evaluating linker performance?
A combination of cellular and biophysical assays is essential for a comprehensive evaluation of linker performance:
-
Western Blotting: This is the primary method to quantify the extent of target protein degradation in cells treated with the PROTAC, allowing for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
-
Ternary Complex Formation Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and TR-FRET can measure the formation, stability, and cooperativity of the ternary complex.[4][7] Higher cooperativity generally indicates a more stable and productive complex.[3]
-
Cellular Target Engagement Assays: Assays like the cellular thermal shift assay (CETSA) or NanoBRET® can confirm that the PROTAC is reaching and engaging its target inside the cell.[8]
Troubleshooting Guides
Issue 1: Weak or No Degradation of the Target Protein
Question: I have designed and synthesized a series of CRBN-based PROTACs with varying linker lengths, but I observe minimal to no degradation of my target protein via Western blot. What are the potential linker-related causes and how can I troubleshoot this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to a non-productive ternary complex. Synthesize a wider range of PROTACs with both shorter and longer linkers. Even small changes can have a significant impact.[3][5] |
| Inefficient Ternary Complex Formation | The linker may not effectively orient the target protein and CRBN for ubiquitination. Use biophysical assays like SPR or TR-FRET to directly measure ternary complex formation and cooperativity for each linker length.[3] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.[4] Modify the linker to balance hydrophilicity and lipophilicity. Cellular target engagement assays (e.g., CETSA) can confirm intracellular target binding.[8] |
| Suboptimal Linker Attachment Points | The position where the linker connects to the warhead and the CRBN ligand is crucial.[9] Re-evaluate the attachment points; computational modeling can help identify solvent-exposed positions that are less likely to interfere with binding. |
Issue 2: The "Hook Effect" is Observed
Question: My dose-response curve for target degradation is bell-shaped, with degradation decreasing at higher PROTAC concentrations. How can I address this "hook effect"?
Answer:
| Troubleshooting Steps | Rationale |
| Perform a Wide Dose-Response Experiment | Confirm the hook effect by testing your PROTAC over a broad range of concentrations to fully characterize the bell-shaped curve.[4] |
| Test Different Linker Lengths and Compositions | The optimal linker can minimize the hook effect while maintaining high degradation efficacy.[3] Experiment with more rigid linkers to potentially reduce the stability of non-productive binary complexes.[3] |
| Enhance Ternary Complex Cooperativity | A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect. Linker optimization is key to achieving positive cooperativity.[4] |
| Biophysical Measurement of Cooperativity | Use techniques like SPR to quantify the cooperativity of your PROTACs. This can provide a quantitative measure to guide linker optimization.[10] |
Quantitative Data on Linker Length and PROTAC Efficacy
The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the efficacy of CRBN-based PROTACs.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
Data summarized from a study on ERα degradation.[11]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 12 | >1000 | <20 |
| PROTAC 2 | 16 | ~100 | >80 |
| PROTAC 3 | 20 | ~500 | ~60 |
Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
Data summarized from a study on BTK degraders. Longer linkers were found to be more potent in this system.[2]
| PROTAC | Number of PEG units | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | 2 | >1000 | <10 |
| BTK Degrader 2 | 4 | ~50 | ~90 |
| BTK Degrader 3 | 6 | ~20 | >95 |
| BTK Degrader 4 | 8 | ~10 | >95 |
Table 3: Impact of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
Data summarized from a study on TBK1 degradation. A minimum linker length was required to observe degradation.[1][2]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 | 7 | No degradation | 0 |
| TBK1 Degrader 2 | 12 | ~500 | ~80 |
| TBK1 Degrader 3 | 21 | 3 | 96 |
| TBK1 Degrader 4 | 29 | 292 | 76 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.[6]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.[12]
-
Prepare a serial dilution of the PROTAC in cell culture medium. A common concentration range is 1 nM to 10,000 nM.[12]
-
Treat the cells with the different PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[12] Include a vehicle control (e.g., DMSO at ≤ 0.1% v/v).[12]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[12]
-
Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).[12]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[12]
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[13]
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis of Ternary Complex Formation
Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[14]
Methodology:
-
Immobilization:
-
Immobilize biotinylated CRBN on a streptavidin-coated sensor chip.[14]
-
-
Binary Interaction Analysis (PROTAC-CRBN):
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN to measure the binary binding affinity (KD).[14]
-
-
Binary Interaction Analysis (PROTAC-Target Protein):
-
This can be done in a separate experiment by immobilizing the target protein and injecting the PROTAC.
-
-
Ternary Complex Formation Analysis:
-
Data Analysis and Cooperativity Calculation:
-
Determine the dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) using the following formula: α = KDbinary (PROTAC-CRBN) / KDternary.[14]
-
An α value > 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC enhances its affinity for CRBN.
-
Visualizations
Caption: The catalytic cycle of a CRBN-based PROTAC.
Caption: A troubleshooting workflow for no/weak protein degradation.
Caption: The "Hook Effect": Binary vs. Ternary Complex Formation.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jove.com [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. aragen.com [aragen.com]
Technical Support Center: Cell Line Selection for Thalidomide-Based PROTAC Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in selecting the appropriate cell lines for thalidomide-based Proteolysis Targeting Chimera (PROTAC) screening.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when selecting a cell line for thalidomide-based PROTAC screening?
A1: The selection of an appropriate cell line is critical for the success of a PROTAC screening campaign. The key factors to consider are:
-
Cereblon (CRBN) Expression: Thalidomide and its analogs function by recruiting the E3 ubiquitin ligase Cereblon (CRBN). Therefore, the cell line must express sufficient levels of CRBN for the PROTAC to effectively induce the degradation of the target protein.
-
Target Protein Expression: The cell line must express the protein of interest (POI) at a detectable and physiologically relevant level.
-
Cell Line Origin and Genetic Background: The chosen cell line should be relevant to the disease context being studied. The genetic background of the cell line, including the status of genes in the ubiquitin-proteasome system, can influence PROTAC efficacy.
-
Permeability and Efflux: The cell line should be permeable to the PROTAC molecule, and not express high levels of efflux pumps that could reduce the intracellular concentration of the PROTAC.
Q2: How can I determine the expression levels of CRBN and my target protein in different cell lines?
A2: Several methods can be used to quantify CRBN and target protein expression:
-
Western Blotting: This is a widely used technique to determine protein expression levels semi-quantitatively or quantitatively.[1][2][3]
-
Quantitative Real-Time PCR (qRT-PCR): This method measures mRNA expression levels, which often correlate with protein expression.[4][5][6][7][8]
-
Flow Cytometry: This technique can be used for quantitative analysis of protein expression on a single-cell level, provided that specific antibodies are available.
-
Mass Spectrometry-based Proteomics: This provides a comprehensive and unbiased quantification of the proteome, including CRBN and the target protein.[9]
-
Public Databases: Resources like the Human Protein Atlas can provide valuable information on CRBN and target protein expression across a wide range of cancer cell lines.[10][11][12]
Q3: Is there an optimal level of CRBN expression for PROTAC activity?
A3: While sufficient CRBN expression is necessary, an excessively high level is not always better. The optimal level can be target- and PROTAC-dependent. It is generally recommended to screen a panel of cell lines with varying CRBN expression levels to identify the most suitable model. Some studies have shown that neuroendocrine cancer cells, which have high CRBN expression, are particularly sensitive to certain molecular glue degraders.[13]
Q4: What are the "neosubstrates" of thalidomide-based PROTACs, and how do they affect my experiments?
A4: Neosubstrates are proteins that are not the intended target of the PROTAC but are degraded due to the action of the thalidomide moiety bound to CRBN.[14][15][16][17] Well-known neosubstrates include Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[14][15] The degradation of these proteins can lead to off-target effects and confounding results. It is important to be aware of these potential off-targets and, if necessary, to assess their degradation in your experiments.
Troubleshooting Guides
Problem 1: My thalidomide-based PROTAC shows no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Low or absent CRBN expression in the selected cell line. | 1. Verify CRBN expression: Use Western Blotting or qRT-PCR to confirm CRBN expression in your cell line. 2. Select a different cell line: Choose a cell line known to have moderate to high CRBN expression. |
| Low or absent target protein expression. | 1. Verify target protein expression: Confirm the presence of your target protein using Western Blotting. 2. Use an overexpression system: If endogenous expression is too low, consider transiently or stably overexpressing your target protein. |
| Poor cell permeability of the PROTAC. | 1. Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate your PROTAC's ability to cross the cell membrane. 2. Modify the PROTAC linker: The linker can be modified to improve the physicochemical properties of the PROTAC, including its solubility and permeability.[18][19] |
| "Hook effect" due to high PROTAC concentration. | 1. Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to rule out the hook effect, where excess PROTAC can inhibit the formation of the ternary complex.[15][20] |
| Issues with PROTAC integrity or solubility. | 1. Confirm PROTAC stability: Use techniques like LC-MS to ensure your PROTAC is stable in your experimental conditions. 2. Address solubility issues: If your PROTAC has poor solubility, consider using formulation strategies or modifying the PROTAC structure.[18][21][22] |
Problem 2: The PROTAC is causing significant cell death, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity. | 1. Validate the biological consequence of target degradation: The degradation of your target protein may be inherently toxic to the cells. 2. Use a rescue experiment: If possible, express a degradation-resistant mutant of your target protein to see if it rescues the toxic phenotype. |
| Off-target toxicity due to neosubstrate degradation. | 1. Profile neosubstrate degradation: Use Western Blotting to check for the degradation of known thalidomide neosubstrates like IKZF1 and IKZF3.[14] 2. Synthesize a negative control PROTAC: An inactive enantiomer of the target-binding ligand can help determine if the toxicity is target-dependent.[14] |
| General compound toxicity. | 1. Assess the toxicity of the individual components: Test the target-binding ligand and the thalidomide analog separately to see if they contribute to the toxicity. |
Data Presentation
Table 1: Relative CRBN mRNA Expression in Common Cancer Cell Lines
| Cell Line | Cancer Type | Relative CRBN mRNA Expression (Normalized to a Reference Cell Line) | Reference |
| H929 | Multiple Myeloma | High | [23] |
| DF15 | Multiple Myeloma | Moderate | [23] |
| Jurkat | T-cell Leukemia | Moderate | |
| HeLa | Cervical Cancer | Moderate | |
| HEK293T | Embryonic Kidney | Low | |
| A549 | Lung Carcinoma | Low |
Note: This table provides a general overview. It is highly recommended to experimentally determine CRBN expression in your specific cell line and under your experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Western Blot for Protein Expression
This protocol outlines the steps for quantifying the expression of CRBN and the target protein in your selected cell lines.[1]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against CRBN, the target protein, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.[2]
-
Normalize the expression of CRBN and the target protein to the loading control.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol describes how to measure the mRNA expression levels of CRBN and the target protein.[4][5][8]
-
RNA Extraction:
-
Extract total RNA from your cell lines using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for CRBN, the target gene, and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Run the qPCR reaction on a real-time PCR instrument.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of your PROTAC on cell viability.[24][25][26][27][28]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of your PROTAC and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Plot the data and calculate the IC50 value.
-
Protocol 4: Target Engagement Assay (NanoBRET™)
This protocol is for confirming that your PROTAC engages the target protein within intact cells.[29][30][31][32][33]
-
Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
-
Assay Setup:
-
Add the transfected cells to a 96-well plate.
-
Add the NanoBRET™ tracer and your PROTAC at various concentrations.
-
-
Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal using a luminometer.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates that your PROTAC is engaging the target protein and displacing the tracer.
-
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Workflow for cell line selection in PROTAC screening.
Caption: Troubleshooting logic for lack of PROTAC-induced degradation.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative PCR Basics [sigmaaldrich.com]
- 6. gene-quantification.de [gene-quantification.de]
- 7. m.youtube.com [m.youtube.com]
- 8. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 13. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 17. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. contractpharma.com [contractpharma.com]
- 23. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 25. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 26. ch.promega.com [ch.promega.com]
- 27. benchchem.com [benchchem.com]
- 28. promega.com [promega.com]
- 29. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 30. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 31. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 32. eubopen.org [eubopen.org]
- 33. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and minimizing the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent "molecular glue" activity of the thalidomide moiety.[1] When bound to its E3 ligase, Cereblon (CRBN), the thalidomide analog can recruit and induce the degradation of proteins other than the intended target of interest (POI). These unintendedly degraded proteins are known as "neosubstrates."[1]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are critical for lymphocyte development. Their degradation is responsible for the immunomodulatory effects of thalidomide and its analogs.[1]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is linked to the therapeutic effects of lenalidomide in myelodysplastic syndromes.[1]
-
SALL4: This transcription factor is a key mediator of the teratogenic effects of thalidomide.[1]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1]
These off-target degradation events can lead to unintended biological consequences, such as toxicity and altered cellular signaling, which can complicate experimental data interpretation and reduce the therapeutic window of the PROTAC.[1]
Q2: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These primarily focus on modifying the thalidomide moiety and the linker.
-
Modification of the Thalidomide Moiety:
-
Attachment Point: Modifying the linker attachment point on the phthalimide ring is a key strategy. Studies have shown that attaching the linker at the C5 position can reduce the degradation of some zinc finger proteins compared to the C4 position.[2]
-
Chemical Substitution: Introducing chemical modifications, such as fluoro groups at the C6 position of pomalidomide, has been shown to reduce the degradation of zinc-finger neosubstrates.[3]
-
-
Linker Optimization:
-
Composition and Length: The chemical properties and length of the linker influence the stability and conformation of the ternary complex (Target-PROTAC-CRBN). Optimizing the linker's length and rigidity can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[1]
-
Q3: What are essential control experiments to run when assessing off-target effects?
A3: To rigorously assess off-target effects, the following control experiments are crucial:
-
Negative Control PROTAC: Synthesize a PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target. If off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
Inactive Epimer Control: Use an epimer of the PROTAC that is deficient in binding to the E3 ligase. This helps to confirm that the observed degradation is dependent on the intended E3 ligase.
-
CRISPR-Cas9 Knockout: Knocking out the gene of the intended target protein can help determine if observed toxicity is on-target or off-target. If toxicity persists in the knockout cells upon PROTAC treatment, it points to an off-target effect.[4]
-
Washout Experiment: To confirm that the observed phenotype is due to the degradation of the target protein, the PROTAC can be removed from the cell culture, and the recovery of the target protein levels and reversal of the phenotype can be monitored.
Troubleshooting Guides
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[1]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare the list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[1]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects.[1][5]
-
Synthesize a negative control PROTAC: As described in the FAQs, use a control that cannot bind the target protein to see if off-target degradation persists.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC by modifying the thalidomide moiety or the linker attachment point.[1]
-
Problem 2: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic) or off-target toxicity (degradation of essential proteins).[1]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[1]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[4]
-
Rescue experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.
-
Problem 3: I am not observing any degradation of my target protein.
-
Possible Cause: This could be due to several factors, including poor cell permeability, low ternary complex formation, or the "hook effect" at high concentrations.[6][7]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the PROTAC's ability to cross the cell membrane.[7]
-
Confirm Binary Engagement: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC can bind to both the target protein and CRBN independently.
-
Evaluate Ternary Complex Formation: Employ assays like NanoBRET to assess the formation of the ternary complex in live cells.[8][9][10][11]
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to rule out the "hook effect," where high concentrations of the PROTAC can lead to the formation of non-productive binary complexes.[6]
-
Data Presentation
Table 1: Comparative Off-Target Degradation of Key Neosubstrates by Different Thalidomide-Based PROTACs
| PROTAC Moiety | Linker Attachment | Target Protein | IKZF1 Degradation (DC50, nM) | SALL4 Degradation (DC50, nM) |
| Pomalidomide | C4 | BRD4 | 15 | 50 |
| Pomalidomide | C5 | BRD4 | 150 | >1000 |
| 6-fluoro-pomalidomide | C5 | BRD4 | >1000 | >1000 |
| Thalidomide | C4 | BET | 80 | 200 |
Data is representative and compiled from principles described in the literature.[1][2][3] Actual values should be determined experimentally.
Table 2: Troubleshooting Experimental Outcomes
| Observation | Potential Cause | Suggested Action |
| No target degradation | Poor cell permeability | Perform PAMPA or Caco-2 assay. |
| Low ternary complex formation | Conduct NanoBRET or co-immunoprecipitation. | |
| "Hook effect" | Perform a wide dose-response experiment. | |
| Off-target degradation | Neosubstrate recruitment by CRBN binder | Cross-reference with known neosubstrates; use negative controls. |
| Promiscuous target binder | Test the target binder alone for off-target binding. | |
| High cellular toxicity | On-target toxicity | Perform CRISPR knockout of the target protein. |
| Off-target toxicity | Identify off-targets via proteomics and perform rescue experiments. |
Mandatory Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical troubleshooting flow for PROTAC experiments.
Experimental Protocols
1. Western Blot for Target Protein Degradation
-
Objective: To quantify the degradation of the target protein and known off-target proteins.
-
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][14]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein (and off-target proteins) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[13]
-
2. Global Proteomics using SILAC for Unbiased Off-Target Identification
-
Objective: To identify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
-
Protocol:
-
Cell Culture and Labeling: Grow two populations of cells in parallel. One in "light" medium containing normal arginine and lysine, and the other in "heavy" medium containing stable isotope-labeled arginine and lysine for at least five cell divisions to ensure complete incorporation.[15][16]
-
PROTAC Treatment: Treat the "heavy" labeled cells with the PROTAC at a desired concentration and the "light" labeled cells with vehicle (e.g., DMSO) for a predetermined time (e.g., 6 hours for direct effects).[5]
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine equal amounts of protein from the "light" and "heavy" lysates.[15]
-
Protein Digestion: Reduce, alkylate, and digest the combined protein lysate into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the "light" and "heavy" forms of each peptide. Calculate the heavy-to-light (H/L) ratio for each protein. Proteins with a significantly decreased H/L ratio are identified as potential off-targets.[2]
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that the PROTAC engages with identified off-target proteins in a cellular context.
-
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.[17][18]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.[17]
-
Protein Quantification: Analyze the amount of the specific off-target protein remaining in the soluble fraction by Western blot or mass spectrometry.[17]
-
Data Analysis: The binding of the PROTAC will stabilize the off-target protein, leading to a higher melting temperature. This shift in the melting curve confirms target engagement.[19]
-
4. NanoBRET Assay for Ternary Complex Formation
-
Objective: To measure the formation of the ternary complex between an off-target protein, the PROTAC, and CRBN in live cells.
-
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids expressing the off-target protein fused to NanoLuc luciferase (the donor) and CRBN fused to HaloTag (the acceptor).[20][21]
-
HaloTag Labeling: Add a fluorescent HaloTag ligand to the cells, which will covalently bind to the HaloTag-CRBN fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Signal Measurement: Add the NanoLuc substrate. If a ternary complex forms, the donor and acceptor will be in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the donor and acceptor emission signals using a luminometer.[20]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.[20]
-
5. CRISPR-Cas9 Mediated Knockout for Toxicity Validation
-
Objective: To determine if the observed toxicity of a PROTAC is due to the degradation of a specific off-target protein.
-
Protocol:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the suspected off-target protein into a Cas9-expressing vector.[22][23]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmid into the cells. Select for transfected cells, for example, using an antibiotic resistance marker on the plasmid.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS to generate clonal cell lines.[22][23]
-
Knockout Validation: Expand the clonal cell lines and validate the knockout of the off-target protein by Western blot and Sanger sequencing of the genomic DNA.[22]
-
Toxicity Assay: Treat the knockout and wild-type cell lines with the PROTAC and assess cell viability using an assay such as MTT or CellTiter-Glo. If the toxicity is reduced or abolished in the knockout cells, it confirms that the off-target protein is responsible for the toxic effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SILAC Service For Evaluating Protein Degrader Efficacy - Creative Proteomics [creative-proteomics.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. elrig.org [elrig.org]
- 20. benchchem.com [benchchem.com]
- 21. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 22. genemedi.net [genemedi.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Permeability of PEGylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the cell permeability of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PEGylated PROTAC is highly potent in biochemical assays but shows poor activity in cell-based assays. Could this be a permeability issue?
A: Yes, this is a common challenge. A significant drop in potency from a biochemical to a cellular environment often points towards poor cell permeability.[1] PROTACs, particularly those with PEG linkers, often possess high molecular weights and a large polar surface area, which can hinder their ability to cross the cell membrane.[1][2][3][4] To confirm if permeability is the limiting factor, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1][2][]
Q2: What are the key physicochemical properties of my PEGylated PROTAC that I should be concerned about for cell permeability?
A: Several physicochemical properties significantly impact the cell permeability of PROTACs:
-
High Molecular Weight (MW): Most PROTACs exceed the conventional "Rule of 5" guidelines for orally available drugs, with molecular weights often greater than 800 Da, which can impede passive diffusion across the cell membrane.[1][2]
-
Topological Polar Surface Area (TPSA): The multiple polar functional groups in PROTACs, including the ether oxygens in PEG linkers, contribute to a large TPSA, a major factor in poor permeability.[1][]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the molecule's polarity, making it less favorable to partition into the lipid bilayer of the cell membrane.[1][3]
-
Rotatable Bonds: A high number of rotatable bonds can lead to a flexible, "floppy" molecule, which can be entropically penalized upon entering the structured environment of the cell membrane.[1]
Q3: How does the PEG linker length affect the permeability of my PROTAC?
A: The length of the PEG linker plays a critical role. While longer PEG chains can improve aqueous solubility, they also increase the molecular weight and TPSA, which can negatively impact passive diffusion across the cell membrane.[7] Shorter PEG linkers are generally preferred as they help to minimize the overall MW and TPSA.[1][3][8] However, the optimal linker length is a balance between facilitating the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and maintaining favorable physicochemical properties for cell permeability.[7] Empirical testing with varying linker lengths is crucial to identify the optimal balance for your specific PROTAC.[7]
Q4: I've heard about the "chameleon effect." What is it, and how can I apply it to improve my PROTAC's permeability?
A: The "chameleon effect" refers to the ability of a PROTAC to adopt different conformations depending on its environment.[9][10] In an aqueous, polar environment (like the extracellular space), the PROTAC may exist in an extended conformation. However, in a nonpolar, lipid-like environment (such as the cell membrane), it can fold into a more compact structure, shielding its polar groups and exposing more lipophilic surfaces.[11][12] This conformational flexibility can enhance cell permeability. To encourage this effect, you can strategically introduce functional groups that can form intramolecular hydrogen bonds (IMHBs) within the linker or at the junctions with the warhead and E3 ligase ligand.[1]
Q5: What are some practical chemical modifications I can make to my PEGylated PROTAC to improve its permeability?
A: Several strategies can be employed:
-
Linker Optimization:
-
Shorten the PEG linker: As discussed, reducing the number of PEG units can decrease MW and TPSA.[3][8]
-
Introduce rigidity: Incorporating cyclic moieties like piperidine or piperazine into the linker can improve rigidity and cell permeability.[2][4][13]
-
Replace PEG with an alkyl linker: In some cases, replacing a PEG linker with a more lipophilic alkyl linker can enhance permeability by reducing the number of hydrogen bond acceptors.[][14] However, this can sometimes negatively impact solubility.[][8]
-
-
Reduce Hydrogen Bond Donors (HBDs): Systematically cap or replace HBDs where possible without compromising target binding or E3 ligase recruitment.[1] A notable strategy is the amide-to-ester substitution at the linker-ligand junction, which can significantly improve permeability.[15]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High biochemical potency, low cellular activity | Poor cell permeability | 1. Perform a direct permeability assay (PAMPA or Caco-2). 2. Analyze the physicochemical properties (MW, TPSA, HBD/HBA count). 3. Synthesize analogs with shorter PEG linkers or alternative linker chemistries (e.g., alkyl, rigid linkers). 4. Consider an amide-to-ester substitution. |
| Low recovery in permeability assays | High non-specific binding or low solubility | 1. Ensure the PROTAC is fully solubilized in the assay buffer. 2. Include a surfactant in the assay buffer to reduce non-specific binding. 3. Evaluate solubility in physiologically relevant media.[10] |
| Inconsistent results with different linker lengths | Complex relationship between linker length, ternary complex formation, and permeability | 1. Systematically synthesize and test a series of PROTACs with varying linker lengths. 2. Evaluate both cellular degradation and permeability for each analog to understand the structure-activity relationship. |
| Improved permeability with linker modification but loss of activity | Altered conformation of the PROTAC affecting ternary complex formation | 1. Perform ternary complex formation assays (e.g., TR-FRET, SPR) to assess the impact of the modification.[] 2. Use molecular modeling to predict how the linker modification affects the overall conformation of the PROTAC and its ability to bind both the target protein and the E3 ligase. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.[14][16]
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Execution:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the solutions in both plates.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification and Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
Where:
-
[PROTAC]acceptor is the concentration in the acceptor well.
-
[PROTAC]equilibrium is the concentration at equilibrium.
-
Vdonor and Vacceptor are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and serve as a model for human intestinal absorption.[2][16]
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to assess active efflux. Add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification and Analysis:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Instability of Thalidomide-PEG Linkers in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of thalidomide-PEG linkers in cellular assays, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for thalidomide-PEG linkers in cellular assays?
A1: The instability of thalidomide-PEG linkers in cellular environments primarily stems from two sources:
-
Hydrolysis of the Thalidomide Moiety: The thalidomide core itself is susceptible to spontaneous, non-enzymatic hydrolysis at physiological pH (around 7.4).[1][2] This occurs at the four amide bonds of the phthalimide and glutarimide rings.[1][2] The half-life of thalidomide under these conditions can be as short as 5 to 12 hours.[1][2]
-
Enzymatic Cleavage: The linker, including the PEG portion, can be subject to enzymatic degradation by intracellular enzymes.[3][4] While PEG linkers are generally more stable than some other linker types, they can still be metabolized.[4][5] The specific enzymes involved can vary depending on the cell type and the exact linker chemistry.
Q2: What are the consequences of premature linker cleavage in my cellular assay?
A2: Premature cleavage of the thalidomide-PEG linker can lead to several experimental artifacts and misinterpretation of data:
-
Loss of Potency: If the linker is cleaved, the PROTAC can no longer form a ternary complex between the target protein and the E3 ligase (CRBN), resulting in a loss of target degradation.[6]
-
Inconsistent Results: The level of degradation may vary between experiments or even within the same experiment over time due to the ongoing degradation of the PROTAC.
-
Off-Target Effects: The cleaved thalidomide-linker portion can independently bind to CRBN and may induce the degradation of its natural neosubstrates (e.g., IKZF1, IKZF3), leading to off-target effects that can confound the interpretation of your results.[7][8]
-
Misleading Structure-Activity Relationships (SAR): If linker instability is not accounted for, observed differences in potency between different PROTACs may be incorrectly attributed to the warhead or linker length, when in fact they are due to differences in stability.
Q3: How can I assess the stability of my thalidomide-PEG linked PROTAC in a cellular context?
A3: The most direct way to assess the stability of your PROTAC is to measure its concentration over time in your experimental system using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] This can be done in cell culture medium, cell lysates, and even in intact cells. A typical workflow involves spiking your PROTAC into the relevant matrix, incubating at 37°C, and quantifying the amount of intact PROTAC remaining at various time points.[1][10]
Troubleshooting Guides
Issue 1: My thalidomide-PEG PROTAC shows good biochemical activity but poor or no degradation in cellular assays.
This is a common issue that can often be attributed to poor cell permeability or instability of the PROTAC in the cellular environment.[11][12]
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | 1. Perform a cell permeability assay such as a Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or a Caco-2 assay to assess active transport and efflux.[10][11][12] 2. If permeability is low, consider linker optimization by shortening the PEG chain or replacing it with a more lipophilic linker.[12] 3. A prodrug approach, such as esterifying a terminal carboxylic acid, can also be explored to improve membrane transit.[12] |
| PROTAC Instability | 1. Perform an LC-MS stability assay to determine the half-life of your PROTAC in cell culture medium and cell lysate.[1][10] 2. If the PROTAC is unstable, consider reducing the incubation time in your degradation assay or re-dosing at multiple time points.[1] 3. Synthesize analogs with different linker attachment points on the thalidomide moiety, as some positions are more stable than others.[6] |
| Active Efflux | 1. If the Caco-2 assay shows a high efflux ratio, your PROTAC may be a substrate for efflux pumps like P-glycoprotein.[12] 2. Co-treatment with a known efflux inhibitor in your cellular assays can help confirm this mechanism.[12] |
Issue 2: I'm observing a "hook effect" at high concentrations of my PROTAC.
The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[9][12][13] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9][12][13]
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | 1. Perform a wide dose-response curve, testing concentrations from the picomolar to high micromolar range, to fully characterize the degradation profile and identify the optimal concentration for maximal degradation (Dmax).[9][13] |
| Suboptimal Linker | 1. The linker length and composition are critical for ternary complex stability.[14][15] Synthesize and test analogs with different PEG linker lengths to identify the optimal geometry for ternary complex formation.[14] |
Quantitative Data Summary
The stability of the thalidomide moiety is significantly influenced by the point of linker attachment. While a comprehensive, directly comparative dataset is not available in the literature, studies have shown that linker attachment at position 4 of the phthalimide ring generally results in more stable derivatives compared to position 5.[6] Furthermore, amino- and ether-linked conjugates tend to be more stable than those with carboxamide or alkynyl linkages.[6]
| Linker Conjugate Type (at position 4) | Relative Stability (at pH 7.4 after 24h) | Reference |
| Amino-derived | High | [6] |
| Ether-derived | Moderate to High | [6] |
| Carboxamide-derived | Low (almost completely degraded) | [6] |
| Alkynyl-derived | Low (almost completely degraded) | [6] |
Note: This table provides a qualitative summary based on reported findings. Absolute stability will depend on the specific molecular context.
Experimental Protocols
Protocol 1: PROTAC Stability Assessment by LC-MS
This protocol outlines a general method to determine the stability of a thalidomide-PEG linked PROTAC in cell culture medium.
Materials:
-
PROTAC of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
37°C, 5% CO2 incubator
-
Sterile microcentrifuge tubes
-
Acetonitrile
-
LC-MS system
Procedure:
-
Prepare a stock solution of your PROTAC in DMSO.
-
Spike the cell culture medium with the PROTAC stock solution to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Immediately take a "time zero" (T=0) aliquot of the spiked medium.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
At each time point, stop the degradation by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge the samples to pellet the precipitate and collect the supernatant.
-
Analyze the concentration of the remaining intact PROTAC in the supernatant by LC-MS.
-
Plot the percentage of remaining PROTAC against time to determine the stability profile and half-life.[1]
Protocol 2: Western Blot for Protein Degradation
This is the standard assay to measure the reduction in cellular protein levels following PROTAC treatment.[16][17]
Materials:
-
Cell line expressing the target protein
-
Thalidomide-PEG PROTACs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[17]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.[17]
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
Visualizations
Caption: Mechanism of action for a thalidomide-PEG PROTAC and the impact of linker instability.
Caption: A troubleshooting workflow for PROTACs with poor cellular activity.
Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Non-Specific Binding in PROTAC Pull-Down Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of non-specific binding encountered during PROTAC (Proteolysis Targeting Chimera) pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding in PROTAC pull-down assays?
Non-specific binding in PROTAC pull-down assays can arise from several factors:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the beads (e.g., agarose, magnetic) or antibodies used in the assay through hydrophobic or ionic interactions.
-
Antibody Cross-Reactivity: The antibody used for immunoprecipitation may cross-react with off-target proteins that share similar epitopes with the protein of interest.
-
High Protein Concentration: Overly concentrated cell lysates can increase the likelihood of random protein interactions and aggregation, leading to co-precipitation of non-target proteins.
-
Insufficient Washing: Inadequate washing steps may fail to remove loosely bound, non-specific proteins from the beads.
-
Inappropriate Lysis Buffer: The composition of the lysis buffer can influence protein folding and interactions. Harsh detergents can denature proteins, exposing hydrophobic regions that may lead to non-specific binding.
-
PROTAC Compound Properties: At high concentrations, some PROTACs can aggregate or exhibit "off-target" effects, leading to the pull-down of unintended proteins. This is sometimes related to the "hook effect," where excessive PROTAC concentrations lead to the formation of non-productive binary complexes rather than the desired ternary complex.[1][2]
Q2: How can I minimize non-specific binding to the beads?
Minimizing non-specific binding to the assay beads is crucial for clean results. Here are some effective strategies:
-
Pre-clearing the Lysate: Before adding the specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G agarose) for 30-60 minutes at 4°C.[3] This step captures proteins that non-specifically bind to the beads, which are then discarded.
-
Blocking the Beads: Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before use. This can help to saturate non-specific binding sites on the bead surface.[4]
-
Optimizing Bead Choice: The type of beads can influence non-specific binding. For instance, Protein A beads have a high affinity for rabbit IgG, while Protein G beads are better for mouse IgG.[3] Using the appropriate bead type for your antibody's host species can improve specificity.
Q3: What is the role of washing steps, and how can they be optimized?
Washing steps are critical for removing non-specifically bound proteins while retaining the specific protein complexes. Optimization is often necessary:
-
Increase Wash Buffer Stringency: The stringency of the wash buffer can be increased by adding non-ionic detergents (e.g., 0.01–0.1% Tween-20 or Triton X-100) or by moderately increasing the salt concentration.[4]
-
Increase the Number and Duration of Washes: Performing more wash cycles or increasing the incubation time during each wash can help to dissociate weakly bound, non-specific proteins.[4]
-
Maintain Cold Temperatures: Perform all washing steps at 4°C to help preserve protein-protein interactions and reduce protease activity.
Q4: What are the essential negative controls for a PROTAC pull-down assay?
Proper negative controls are essential to validate that the observed interactions are specific to the PROTAC's mechanism of action.[5]
-
Inactive PROTAC Control: Use a structurally similar PROTAC analog that is deficient in binding to either the target protein or the E3 ligase.[5][6] For example, a PROTAC with an inverted stereocenter in the E3 ligase binding motif.[6]
-
Bead-Only Control: Incubating the cell lysate with beads alone (without the antibody) helps to identify proteins that bind non-specifically to the bead matrix.[3]
-
Isotype Control Antibody: An antibody of the same isotype and from the same host species as the immunoprecipitating antibody, but not specific to the target protein, can be used to identify non-specific binding to the antibody itself.[3][7]
-
Warhead or E3 Ligase Ligand Alone: Using the warhead molecule or the E3 ligase ligand by themselves can help differentiate between effects of target engagement and E3 ligase recruitment.[5]
Troubleshooting Guides
Problem 1: High background or multiple non-specific bands on the Western blot.
This is a common issue indicating significant non-specific binding.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing high background.
Detailed Steps:
-
Implement Pre-clearing: If not already done, pre-clear your cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.[3]
-
Optimize Washing Conditions:
-
Increase the number of washes (e.g., from 3 to 5).
-
Increase the volume of wash buffer.
-
Add a mild non-ionic detergent like Tween-20 or Triton X-100 to the wash buffer (0.05% - 0.1%).[8]
-
-
Review Your Antibody:
-
Ensure your antibody is validated for immunoprecipitation.
-
Consider using a monoclonal antibody for higher specificity.[8]
-
If using a polyclonal antibody, you may need to affinity-purify it.
-
-
Incorporate Rigorous Controls:
Problem 2: The bait protein is pulled down, but so are many other known non-interacting proteins.
This suggests that the stringency of your assay conditions is too low.
Experimental Condition Optimization Table
| Parameter | Standard Condition | High-Stringency Condition |
| Lysis Buffer Detergent | 1% Triton X-100 or NP-40 | RIPA buffer (contains SDS) |
| Salt Concentration | 150 mM NaCl | 250-500 mM NaCl |
| Wash Buffer Detergent | 0.1% Tween-20 | 0.2-0.5% Tween-20 |
| Number of Washes | 3-4 times | 5-6 times |
| Incubation Time (Ab-lysate) | 2-4 hours | 1-2 hours |
Note: Increasing stringency may disrupt weaker, real interactions. It's a balance that needs to be empirically determined.
Problem 3: Inconsistent results between experiments.
Inconsistency often points to variability in sample preparation or execution.
Standardization Checklist:
-
Cell Culture: Use cells from the same passage number and ensure consistent cell density at the time of lysis.[1]
-
PROTAC Stability: Confirm the stability of your PROTAC in the cell culture medium over the course of the experiment.[1]
-
Lysis Procedure: Standardize the lysis procedure, including incubation times on ice and centrifugation speeds. Always add fresh protease and phosphatase inhibitors to your lysis buffer.[9]
-
Protein Concentration: Normalize the total protein concentration of the lysate before starting the immunoprecipitation.[10]
Key Experimental Protocols
Protocol 1: Generic PROTAC Pull-Down Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular target and PROTAC.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing buffer containing 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your bait protein (or tag) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
PROTAC Pull-Down Workflow Diagram
Caption: The experimental workflow for a PROTAC pull-down assay.
Protocol 2: Ternary Complex Formation Assay (In Vitro Pull-Down)
This assay helps confirm that the PROTAC facilitates the interaction between the target protein and the E3 ligase.
-
Reagent Preparation:
-
Purify recombinant tagged E3 ligase (e.g., His-VHL) and the target protein.
-
-
PROTAC Incubation:
-
In separate tubes, incubate the tagged E3 ligase with a vehicle control or varying concentrations of the PROTAC.
-
-
Target Protein Addition:
-
Add the target protein to each tube and incubate to allow for ternary complex formation.
-
-
Pull-Down:
-
Add affinity beads (e.g., Ni-NTA for His-tagged protein) to each tube to pull down the E3 ligase and any interacting partners.[11]
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binders and elute the protein complexes.[11]
-
-
Analysis:
-
Analyze the presence of the target protein in the eluate by Western blotting. Increased pull-down of the target protein at optimal PROTAC concentrations confirms ternary complex formation.[11]
-
Ternary Complex Formation Logic
Caption: Logical relationship in PROTAC-mediated ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Non-specific Binding in Immunoprecipitation (IP) | Sino Biological [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating PROTAC Dose-Response Curves
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your dose-response experiments and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it work?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to selectively eliminate unwanted proteins from cells.[1] It consists of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural waste disposal machinery, the 26S proteasome.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs lead to the physical removal of the protein.[3]
Q2: What is the "hook effect" in a PROTAC dose-response curve?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[4][5] This results in a characteristic bell-shaped or "hooked" dose-response curve, rather than a typical sigmoidal curve.[5][6]
Q3: What causes the "hook effect"?
A3: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[4] For a PROTAC to be effective, it must form a productive ternary complex, bringing together the target protein and the E3 ligase.[7][8] However, at excessive concentrations, the PROTAC can independently bind to either the target protein (forming a Target-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex).[4] These binary complexes are unable to facilitate ubiquitination and subsequent degradation, thus reducing the overall efficacy of the PROTAC.[5][9]
Q4: What are the consequences of the "hook effect" for my experiments?
Q5: What is a biphasic dose-response curve and how does it differ from the hook effect?
A5: A biphasic dose-response curve shows two distinct phases of response as the PROTAC concentration increases. While the hook effect is a specific type of biphasic response characterized by a decrease in degradation at high concentrations, other biphasic patterns can occur.[11] These can arise from various factors, including off-target effects at higher concentrations or complex biological feedback mechanisms. It is crucial to carefully analyze the shape of the entire curve to understand the underlying pharmacology.
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect."[4]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at the higher end where the effect is observed.[4] Consider testing concentrations from picomolar to high micromolar ranges.
-
Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[4]
-
Verify Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or co-immunoprecipitation (Co-IP) to confirm that your PROTAC can effectively form a ternary complex with the target protein and the E3 ligase.[8][12]
-
Assess Cell Permeability: If ternary complex formation is confirmed in vitro, investigate whether poor cell permeability at high concentrations could be a contributing factor.
-
Problem 2: I am not observing any significant degradation at any concentration tested.
-
Likely Cause: There could be several reasons for a lack of degradation, including issues with the PROTAC itself, the experimental setup, or the biological system.
-
Troubleshooting Steps:
-
Verify Target and E3 Ligase Expression: Confirm that the cell line you are using expresses both the target protein and the specific E3 ligase that your PROTAC is designed to recruit.[5] Western blotting can be used for this verification.
-
Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to verify that your PROTAC is binding to the target protein within the cells.[13]
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[14]
-
Check for Proteasome-Dependent Degradation: To confirm that the degradation is occurring via the proteasome, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation would confirm the involvement of the proteasome.[14]
-
Evaluate PROTAC Stability: Assess the stability of your PROTAC molecule in the cell culture media and within the cells to ensure it is not being rapidly metabolized or degraded.
-
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by two key parameters derived from the dose-response curve:
| Parameter | Description | Typical Range | Notes |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein.[10][15] | Sub-nanomolar to micromolar | A lower DC50 value indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achieved.[10][15] | >80% is often desired | Indicates the efficacy of the PROTAC. |
Note: These values are highly dependent on the specific PROTAC, target protein, cell line, and experimental conditions.[10]
Experimental Protocols
A detailed protocol for assessing PROTAC-mediated protein degradation is crucial for obtaining reliable and reproducible results.
Key Experiment: Western Blotting for Protein Degradation
This protocol outlines the fundamental steps to quantify the degradation of a target protein following PROTAC treatment.[1][14]
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC. It is critical to include a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify a potential hook effect.[5] Also include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 18-24 hours). This may need to be optimized.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
-
Data Analysis: Quantify the band intensities for your target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to generate the dose-response curve.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the PROTAC mechanism of action and a typical troubleshooting workflow.
Caption: Mechanism of Action for a PROTAC.
Caption: Troubleshooting Workflow for Unexpected PROTAC Results.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Validation & Comparative
The Pivotal Role of the Linker: A Comparative Analysis of Thalidomide-O-amido-PEG3-C2-NH2 TFA and Other CRBN Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy. This guide provides a detailed comparison of Thalidomide-O-amido-PEG3-C2-NH2 TFA, a commonly used Cereblon (CRBN) E3 ligase linker, with other linker architectures, supported by a synthesis of experimental data from various studies.
The linker in a PROTAC is not merely a passive tether; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The linker's length, composition, and attachment point can significantly impact the proximity and orientation of the target protein and the E3 ligase, thereby affecting the efficiency of ubiquitination and subsequent proteasomal degradation.
Comparative Analysis of CRBN Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from multiple studies to illustrate the impact of linker modifications on these key performance metrics. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in target proteins, cell lines, and experimental conditions. However, these synthesized datasets provide valuable insights into the structure-activity relationships (SAR) of CRBN linkers.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of PROTACs. The length of the PEG chain is a critical parameter to optimize for each target.
| Linker Type | Representative Linker Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Short PEG Linker | Thalidomide-O-amido-PEG1-C2-NH2 | Kinase A | Cancer Cell Line X | 250 | 75 | A shorter linker can be effective but may not achieve maximal degradation. |
| Medium PEG Linker | Thalidomide-O-amido-PEG3-C2-NH2 | Kinase A | Cancer Cell Line X | 50 | >90 | An optimal PEG length can significantly improve potency and efficacy. |
| Long PEG Linker | Thalidomide-O-amido-PEG5-C2-NH2 | Kinase A | Cancer Cell Line X | 150 | 85 | A longer linker may lead to reduced potency due to increased flexibility and potential for non-productive binding. |
Note: The data presented is a synthesized representation from multiple studies to illustrate general trends. Actual values are highly dependent on the specific PROTAC and experimental context.
Table 2: Comparison of PEG vs. Alkyl Linkers
The composition of the linker also plays a crucial role. While PEG linkers offer good solubility, more hydrophobic alkyl linkers can also be effective and may offer different conformational properties.
| Linker Type | Representative Linker Structure | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| PEG Linker | Thalidomide-O-amido-PEG3-C2-NH2 | Bromodomain Protein B | Leukemia Cell Line Y | 25 | >95 | PEG linkers often provide a good balance of potency and favorable physicochemical properties. |
| Alkyl Linker | Thalidomide-O-amido-(CH2)6-NH2 | Bromodomain Protein B | Leukemia Cell Line Y | 75 | >90 | Alkyl linkers can be highly effective but may require optimization to maintain solubility and permeability. |
| PEG/Alkyl Hybrid | Thalidomide-O-amido-PEG2-(CH2)2-NH2 | Bromodomain Protein B | Leukemia Cell Line Y | 40 | >95 | Hybrid linkers can be used to fine-tune the properties of the PROTAC. |
Note: The data presented is a synthesized representation from multiple studies to illustrate general trends. Actual values are highly dependent on the specific PROTAC and experimental context.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers.
Western Blotting for Protein Degradation Analysis
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for logarithmic growth during the experiment.
-
Treat cells with a range of PROTAC concentrations (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.[1]
-
Ternary Complex Formation Assays
Objective: To assess the ability of a PROTAC to induce the formation of a stable ternary complex between the target protein and CRBN.
Common Techniques:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and CRBN, and the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the driving forces of ternary complex formation.
-
Förster Resonance Energy Transfer (FRET): A proximity-based assay that can be used to detect the formation of the ternary complex in vitro or in cells.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that is highly sensitive and suitable for high-throughput screening of ternary complex formation.
-
NanoBRET™ Technology: A bioluminescence-based assay that can be used to quantify ternary complex formation in living cells.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for a CRBN-based PROTAC.
Caption: Experimental workflow for PROTAC linker evaluation.
References
PEG vs. Alkyl Linkers for CRBN-Recruiting PROTACs: A Comparative Guide
For researchers engaged in the development of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of therapeutic efficacy. This guide provides a detailed comparison of two prevalent flexible linker classes—polyethylene glycol (PEG) and alkyl chains—specifically for PROTACs that recruit the Cereblon (CRBN) E3 ligase. We present a data-driven analysis of how these linkers influence PROTAC performance, supported by experimental methodologies and conceptual diagrams to inform rational drug design.
The PROTAC Mechanism: A Ternary Complex
PROTACs function by inducing the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, in this case, CRBN. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's proteasome. The linker's length, flexibility, and chemical composition are paramount for the stability and productive orientation of this ternary complex.[1]
Physicochemical Properties: A Trade-Off
The choice between a PEG and an alkyl linker often involves a trade-off between solubility and permeability, two crucial factors for a drug's pharmacokinetic profile.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Hydrocarbon chains | Repeating ethylene glycol units |
| Polarity | Hydrophobic | Hydrophilic |
| Aqueous Solubility | Generally lower | Generally higher |
| Cell Permeability | Can enhance passive permeability | May reduce passive permeability but can improve cell entry by enhancing solubility |
| Flexibility | High conformational flexibility | High flexibility, can engage in hydrogen bonding |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism |
| Synthesis | Synthetically accessible and chemically stable | Can be more challenging and costly to synthesize |
Table 1: General comparison of physicochemical properties of alkyl and PEG linkers.[2]
Performance Data: Degradation Efficacy and Permeability
The ultimate measure of a PROTAC's success lies in its ability to effectively degrade the target protein within a cellular context. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
The following table synthesizes representative data from various studies to illustrate general trends when comparing alkyl and PEG linkers in CRBN-recruiting PROTACs.
| Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| CRBN | Alkyl | 9 | Concentration-dependent decrease | - | An effective alkyl linker was identified for CRBN degradation.[3] |
| CRBN | PEG | 3 PEG units | Weak degradation | - | Replacing the effective 9-atom alkyl linker with a longer, more hydrophilic PEG linker resulted in poor activity, suggesting that for some complexes, the increased hydrophilicity of PEG may not be favorable.[3] |
| BRD4 | PEG | 1-2 PEG units | > 5000 | - | Short PEG linkers were found to be ineffective for BRD4 degradation in this context.[3] |
| BRD4 | PEG | 4-5 PEG units | < 500 | - | Longer PEG linkers rescued the degradation activity for BRD4, highlighting the critical importance of linker length optimization.[3] |
Table 2: Impact of linker type and length on the efficacy of CRBN-recruiting PROTACs. Note: This data is compiled from multiple studies and direct comparisons should be made with caution.
A more direct comparison comes from a study on three closely related BRD4-targeting, CRBN-recruiting PROTACs, where only the linker composition and length were varied. The study used the ratio of a PROTAC's potency in a cell-based assay versus a biochemical assay as a surrogate for passive cell permeability. A lower ratio indicates higher permeability.
| PROTAC | Linker Composition | Permeability Surrogate (Cell/Biochem Ratio) | Inferred Permeability |
| PROTAC 1 | PEG-like | Low ratio | High |
| PROTAC 2 | Alkyl (shorter) | Intermediate ratio | Intermediate |
| PROTAC 3 | Alkyl (longer) | High ratio | Low |
Table 3: Comparison of cell permeability for three flexible CRBN-based PROTACs targeting BRD4.[4] This study suggests that the ability of a PROTAC to adopt folded conformations that shield its polar surface area, a feature influenced by the linker, is critical for high cell permeability.[4]
Logical Relationship: Linker Properties to PROTAC Performance
The interplay between a linker's intrinsic properties and the resulting biological performance is complex. The following diagram illustrates the key relationships.
Experimental Protocols
Accurate evaluation of PROTACs requires robust and reproducible experimental methods. Below are outlines for two key assays.
Western Blot for Target Protein Degradation (DC50/Dmax Determination)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
Objective: To quantify the degradation of a target protein (e.g., BRD4) induced by a PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., HEK293T, H661) in 6-well plates. Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[7][8]
Objective: To assess the passive permeability of PROTACs with different linkers.
Protocol:
-
Reagent Preparation: Prepare a lipid solution (e.g., 2% lecithin in dodecane). Prepare donor solution (PROTAC dissolved in buffer at pH 7.4) and acceptor solution (buffer with a scavenger sink, like 5% DMSO).
-
Plate Preparation: Coat a 96-well filter plate (donor plate) with the lipid solution and let it impregnate for 5-10 minutes.
-
Add the acceptor solution to a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Assay Execution: Add the donor solution containing the PROTAC to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V is volume, A is the filter area, and t is the incubation time. A higher Papp value indicates better passive permeability.
Conclusion
The selection between an alkyl and a PEG linker for a CRBN-recruiting PROTAC is not straightforward and requires empirical validation. Alkyl linkers, being more hydrophobic, may enhance passive cell permeability but can pose solubility challenges. Conversely, hydrophilic PEG linkers improve aqueous solubility, which is beneficial for administration and bioavailability, but may hinder passive diffusion across the cell membrane.[2] The optimal linker is highly dependent on the specific warhead and E3 ligase ligand, as the overall properties of the final PROTAC molecule dictate its ability to form a productive ternary complex and reach its intracellular target. A thorough structure-activity relationship (SAR) study, evaluating a range of linker types and lengths, is crucial for the successful design of a potent and drug-like PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
The E3 Ligase Dilemma: A Comparative Guide to CRBN- and VHL-based PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of E3 ligase recruiter is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the two most utilized E3 ligase recruiters, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL), to inform rational PROTAC design and development.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. While over 600 E3 ligases exist in the human genome, the vast majority of PROTACs in development, including those in clinical trials, utilize either CRBN or VHL.[1][2][][4][5] The selection between these two workhorses is not trivial and can significantly impact a PROTAC's degradation efficiency, substrate scope, tissue specificity, and potential for off-target effects and resistance.
At a Glance: CRBN vs. VHL
| Feature | CRBN-based PROTACs | VHL-based PROTACs |
| E3 Ligase Ligand | Derivatives of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[6][7] | Typically based on a hydroxyproline (Hyp) scaffold that mimics the binding of HIF-1α.[6][8] |
| Ligand Properties | Smaller, more "drug-like" with generally better oral bioavailability.[1][9] | Larger and more peptidic, which can present challenges for cell permeability and oral bioavailability.[9] |
| Substrate Specificity | Broader substrate scope, but can lead to off-target degradation of "neosubstrates" (e.g., zinc-finger transcription factors like IKZF1/3).[6][7][10][11] | More restricted substrate recognition, leading to higher selectivity but a potentially narrower range of degradable targets.[6] |
| Ternary Complex Kinetics | Generally forms complexes with faster turnover rates.[6] | Tends to form more stable, longer-lived ternary complexes.[6] |
| Tissue Expression | Ubiquitously expressed, with high levels in hematopoietic and neural tissues.[6] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[6][9] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[6][9] | Present in both the cytoplasm and the nucleus.[9] |
| Resistance Mechanisms | Downregulation or mutation of CRBN is a common resistance mechanism.[1] | Mutations in VHL or other components of the VHL E3 ligase complex can confer resistance. |
| Off-Target Effects | "Neosubstrate" degradation is a key concern.[7][10][11] | Stabilization of HIF-1α is a potential off-target effect of the VHL ligand.[8] |
| Clinical Development | The majority of PROTACs in clinical trials are CRBN-based.[1] | Several VHL-based PROTACs are also in clinical development. |
Quantitative Performance Data: A Head-to-Head Comparison
Direct, side-by-side comparisons of CRBN- and VHL-based PROTACs targeting the same protein of interest are crucial for understanding their relative efficiencies. While the available data is still emerging, some studies have provided valuable quantitative insights.
| Target Protein | PROTAC System | Cell Line | DC50 | Dmax | Reference |
| EGFR | VHL-based (MS39) | HCC827 | ~10 nM | >90% | [1][9] |
| CRBN-based (cmpd 7) | HCC827 | ~30 nM | >90% | [1][9] | |
| KRAS G12C | VHL-based (LC-2) | NCI-H2030 | 0.59 µM | ~75% | |
| CRBN-based | NCI-H358 | Reported failure to degrade endogenous KRAS G12C | - | ||
| Androgen Receptor | CRBN-based (ARV-110) | VCaP | ~1 nM | >95% | [10] |
| VHL-based | LNCaP | Reported lower potency than CRBN-based | - | [10] | |
| CDK6 | CRBN-based (PROTAC 10) | Jurkat | pDC50 9.1 | >90% | [1] |
| VHL-based | Jurkat | Lower potency reported | - | [1] | |
| CRBN (self-degradation) | VHL-based (14a) | HeLa | 200 nM | 98% |
Note: This table is a compilation of data from different studies and should be interpreted with caution as experimental conditions may vary. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation observed.
Signaling Pathways and Experimental Workflows
Mechanism of Action of CRBN- and VHL-based PROTACs
General Experimental Workflow for PROTAC Development
Decision Tree for Selecting Between CRBN and VHL
Detailed Methodologies for Key Experiments
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Recombinant purified POI (with an affinity tag, e.g., His-tag)
-
Recombinant purified E3 ligase complex (e.g., VCB complex for VHL)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface according to the manufacturer's protocol.
-
Immobilize the E3 ligase complex onto the chip surface to a desired response unit (RU) level.
-
Deactivate any remaining active esters.
-
-
Binary Interaction (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase-immobilized surface.
-
The increase in binding response compared to the binary interaction indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.
-
Cellular Degradation Assay (In-Cell Western)
Objective: To quantify the degradation of the target protein in a cellular context and determine the DC50 and Dmax of the PROTAC.
Materials:
-
Adherent cell line expressing the POI
-
96-well plates
-
PROTAC of interest
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, Tubulin)
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Near-infrared imaging system
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Fixing and Permeabilization:
-
Aspirate the media and fix the cells with the fixing solution.
-
Wash the cells with PBS and then permeabilize with the permeabilization buffer.
-
-
Immunostaining:
-
Block the cells with blocking buffer.
-
Incubate with the primary antibody against the POI and the loading control.
-
Wash and then incubate with the corresponding fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Wash the cells and allow the plate to dry.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both the POI and the loading control.
-
Normalize the POI signal to the loading control signal.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Ubiquitination Assay (In Vitro)
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Recombinant purified POI
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (CRBN or VHL complex)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
-
SDS-PAGE gels and Western blot apparatus
-
Antibody against the POI
-
Antibody against ubiquitin
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, POI, and the PROTAC at various concentrations. Include a control reaction without the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the POI to detect a ladder of higher molecular weight bands corresponding to the polyubiquitinated POI.
-
Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of the POI to confirm the presence of ubiquitin on the target.
-
Conclusion: Making an Informed Choice
The decision between a CRBN- or VHL-based PROTAC is multifaceted and should be guided by the specific therapeutic context. CRBN-based PROTACs offer advantages in terms of their smaller, more drug-like ligands and a broader substrate scope, which is reflected in their prevalence in clinical trials.[1] However, the potential for off-target neosubstrate degradation is a significant consideration that requires careful evaluation.[6][7][10][11]
VHL-based PROTACs, on the other hand, generally exhibit higher selectivity due to the more specific nature of the VHL-ligand interaction.[6] This can be a distinct advantage when trying to avoid off-target toxicities. However, the larger, more peptidic nature of VHL ligands can pose challenges for achieving optimal pharmacokinetic properties.[9]
Ultimately, the optimal choice of E3 ligase recruiter will depend on a careful balance of factors including the properties of the target protein, the desired tissue distribution, the potential for off-target effects and resistance, and the overall physicochemical properties of the final PROTAC molecule. Empirical testing of both CRBN- and VHL-based degraders is often the most effective strategy to identify the optimal PROTAC for a given therapeutic target. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate interplay between the target protein, PROTAC, and E3 ligase will undoubtedly lead to the development of even more effective and safer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Disadvantages of Thalidomide Derivatives in PROTACs
For researchers, scientists, and drug development professionals, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. By hijacking the cell's own ubiquitin-proteasome system, these bifunctional molecules can selectively degrade target proteins implicated in disease. Among the E3 ligases recruited by PROTACs, Cereblon (CRBN), engaged via ligands derived from thalidomide and its analogs (immunomodulatory drugs or IMiDs), is a popular choice due to the small size and favorable drug-like properties of its ligands.[1][2] However, this choice is not without its significant drawbacks. This guide provides a comprehensive comparison of the disadvantages associated with using thalidomide derivatives in PROTACs, supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.
Off-Target Protein Degradation: The "Neosubstrate" Problem
A primary concern with thalidomide-based PROTACs is the inherent activity of the IMiD moiety itself. When bound to CRBN, thalidomide and its analogs can act as a "molecular glue," inducing the degradation of proteins that are not the intended target of the PROTAC.[3][4] These unintendedly degraded proteins are termed "neosubstrates."[3][4]
This off-target degradation can lead to a host of undesirable biological consequences, including toxicity, altered cellular signaling, and a compromised therapeutic window.[3][4] Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3), key regulators of lymphocyte development. Their degradation is responsible for the immunomodulatory effects of thalidomide.[3][4]
-
Casein Kinase 1α (CK1α): Implicated in the therapeutic effects of lenalidomide in myelodysplastic syndromes.[3][4]
-
SALL4: A transcription factor whose degradation is a critical mediator of the teratogenic effects of thalidomide.[3][4]
-
Zinc Finger Proteins (ZFPs): A broad class of proteins that can be degraded by pomalidomide-based PROTACs, raising concerns about long-term side effects.[3][]
Quantitative Comparison: On-Target vs. Off-Target Degradation
The following table provides a representative comparison of the degradation potency of a hypothetical thalidomide-based PROTAC (Degrader-T) against its intended target and a known neosubstrate.
| Protein | DC50 (nM) | Dmax (%) | Function | Potential Consequence of Degradation |
| Target Protein X | 10 | 95 | Disease-related kinase | Therapeutic effect |
| IKZF1 (Neosubstrate) | 50 | 85 | Lymphocyte development | Immunomodulation, potential for off-tumor toxicity |
| SALL4 (Neosubstrate) | 200 | 70 | Embryonic development | Teratogenicity |
This data is illustrative and compiled from general knowledge of thalidomide-based PROTACs. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
The "Hook Effect": A Double-Edged Dose-Response
A peculiar characteristic of PROTACs is the "hook effect," a phenomenon where the degradation efficiency decreases at high concentrations, resulting in a bell-shaped dose-response curve.[6][7][8] This occurs because at excessive concentrations, the PROTAC can form non-productive binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex (Target-PROTAC-E3 ligase) necessary for ubiquitination and degradation.[6]
The hook effect presents several challenges:
-
Underestimation of Potency: It can lead to an inaccurate determination of a PROTAC's maximal degradation (Dmax) and potency (DC50).[6]
-
Narrowed Therapeutic Window: In a clinical setting, a pronounced hook effect could make dosing more challenging.[6]
-
Misinterpretation of Data: Researchers might incorrectly conclude that a PROTAC is inactive if tested at concentrations within the inhibitory range of the hook effect.[6]
Quantitative Data: Visualizing the Hook Effect
The table below illustrates a typical dose-response for a thalidomide-based PROTAC exhibiting a hook effect.
| PROTAC Concentration (nM) | Target Protein Remaining (%) | Ternary Complex Formation (%) | Observation |
| 0.1 | 98 | 5 | Minimal degradation |
| 1 | 75 | 30 | Onset of degradation |
| 10 | 20 | 80 | Near-maximal degradation |
| 100 | 10 | 95 | Optimal degradation |
| 1000 | 40 | 50 | Hook effect onset |
| 10000 | 85 | 15 | Significant hook effect |
This data is illustrative. The onset and magnitude of the hook effect are specific to each PROTAC molecule.
Mechanisms of Resistance: A Challenge to Long-Term Efficacy
As with many targeted therapies, acquired resistance can limit the long-term effectiveness of thalidomide-based PROTACs. The primary mechanisms of resistance involve alterations to the E3 ligase machinery.
-
Downregulation or Loss of CRBN: Reduced expression or complete loss of CRBN protein is a common mechanism of resistance. Without the E3 ligase, the PROTAC cannot form the ternary complex and induce degradation.[9]
-
Mutations in CRBN: Genetic mutations in the CRBN gene can prevent the PROTAC from binding to the E3 ligase, rendering it ineffective.[9]
-
Alterations in the E3 Ligase Complex: Mutations in other components of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex can also impair its function and lead to resistance.
Comparative Data: Efficacy in Wild-Type vs. CRBN Knockout Cells
This table demonstrates the CRBN-dependent activity of a hypothetical thalidomide-based PROTAC.
| Cell Line | PROTAC Treatment (100 nM) | Target Protein Degradation (%) | Conclusion |
| Wild-Type (WT) | Yes | 90 | PROTAC is active |
| CRBN Knockout (KO) | Yes | 5 | PROTAC activity is CRBN-dependent |
Physicochemical Properties and Alternative E3 Ligase Ligands
Thalidomide-based PROTACs are often large molecules (molecular weight > 700 Da) with significant lipophilicity, which can lead to poor aqueous solubility.[7] This can negatively impact:
-
Experimental Assays: Precipitation in aqueous buffers can lead to an underestimation of potency.[7]
-
Bioavailability: Poor solubility can limit the amount of PROTAC that can cross cell membranes and reach its intracellular target.[7]
-
Reproducibility: Variable precipitation can lead to a lack of reproducibility in experimental results.[7]
Comparison with VHL-based PROTACs
An alternative to CRBN is the von Hippel-Lindau (VHL) E3 ligase. The choice between CRBN and VHL ligands is a critical design decision.
| Feature | Thalidomide-based (CRBN) PROTACs | VHL-based PROTACs |
| Ligand Properties | Smaller, more "drug-like" | Larger, more peptidic |
| Solubility | Generally lower | Can be challenging, but often more soluble than CRBN-based counterparts |
| Cell Permeability | Generally better | Can be a challenge |
| Off-Target Profile | Known neosubstrate degradation (IKZF1/3, SALL4, etc.) | Generally considered more selective, but off-targets can still occur |
| Clinical Development | Several in clinical trials (e.g., ARV-110, ARV-471) | Also in clinical development |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol allows for the quantification of target protein degradation.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax and visualize any potential hook effect.[6]
Protocol 2: Generation of CRBN Knockout Cell Lines using CRISPR/Cas9
This protocol creates a cell line to validate the CRBN-dependency of a PROTAC.
Methodology:
-
sgRNA Design: Design and clone two sgRNAs targeting an early exon of the CRBN gene into a suitable CRISPR vector.
-
Transfection/Transduction: Introduce the CRISPR vector into wild-type cells using an optimized method like electroporation or lentiviral transduction.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening: Expand the clones and screen for CRBN knockout by Western blotting and genomic DNA sequencing to confirm the presence of frameshift-inducing insertions or deletions.
-
Validation: Use the validated CRBN knockout and wild-type parental cell lines for comparative studies of PROTAC activity.
Protocol 3: Kinetic Solubility Assay
This protocol determines the kinetic solubility of a PROTAC.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Sample Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate in triplicate. Add 198 µL of PBS (pH 7.4) to each well to achieve a final concentration of 100 µM (final DMSO concentration of 1%).
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the turbidity of the samples by reading the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility limit is the highest concentration at which no significant increase in absorbance is observed compared to a buffer-only control.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General mechanism of a thalidomide-based PROTAC.
The Hook Effect
Caption: Formation of non-productive binary complexes at high PROTAC concentrations leads to the hook effect.
Resistance Mechanism via CRBN Loss
Caption: Loss or mutation of CRBN prevents PROTAC-mediated degradation, leading to resistance.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validating On-Target Protein Degradation: A Comparative Guide to Knockout Models and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a protein degrader selectively eliminates its intended target is a critical step. This guide provides an objective comparison of knockout models with alternative validation strategies, offering supporting experimental data and detailed protocols to ensure robust and reliable results.
The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by removing disease-causing proteins. A key challenge in developing novel degraders, such as PROTACs (Proteolysis Targeting Chimeras), is the rigorous validation of their on-target activity. Genetic knockout of the target protein serves as a gold standard for validating the phenotypic consequences of protein loss. However, a multi-faceted approach employing various techniques is often necessary to build a comprehensive and convincing validation package. This guide compares the use of knockout models with other widely used methods for validating on-target protein degradation.
Comparison of Methods for Validating On-Target Protein Degradation
The selection of a validation method depends on the specific experimental question, available resources, and the desired level of detail. Knockout models provide the most definitive evidence for the on-target effects of protein loss, while other methods offer complementary information on the dynamics and specificity of the degrader molecule itself.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| CRISPR/Cas9 Knockout Models | Permanent disruption of the gene encoding the target protein at the DNA level. | Definitive validation of on-target effects; permanent and complete protein loss; allows for the study of long-term consequences of protein absence. | Time-consuming and technically demanding to generate stable cell lines; potential for off-target gene edits[1][2]; embryonic lethality if the target is essential[3]. | Complete absence of protein expression confirmed by Western blot or mass spectrometry. |
| RNA Interference (RNAi) | Post-transcriptional silencing of the target gene's mRNA, leading to reduced protein expression. | Relatively quick and easy to implement; transient effect allows for the study of essential genes. | Incomplete protein knockdown; potential for significant off-target effects by silencing unintended mRNAs[4][5][6]; results can be less consistent than knockouts[7]. | Percentage of protein knockdown relative to control, measured by Western blot or qPCR for mRNA levels. |
| Quantitative Western Blot | Antibody-based detection and quantification of the target protein in cell lysates following degrader treatment. | Widely accessible and relatively inexpensive; provides direct measurement of protein levels. | Semi-quantitative; dependent on antibody specificity and quality; lower throughput. | DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values[8][9]. |
| HiBiT Luminescence Assay | A bioluminescent reporter system where the target protein is tagged with a small peptide (HiBiT), and its degradation is measured by a loss of luminescence. | Highly sensitive and quantitative; suitable for high-throughput screening and real-time kinetics. | Requires genetic modification of the target protein to introduce the tag. | Degradation rate, DC50, and Dmax values[10]. |
| Quantitative Mass Spectrometry (e.g., SILAC) | Global, unbiased quantification of changes in protein abundance across the proteome after degrader treatment. | Comprehensive view of on-target and off-target effects; high-throughput and highly quantitative. | Requires specialized equipment and expertise; data analysis can be complex. | Fold-change in protein abundance compared to a control; identification of off-target proteins. |
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the targeted protein degradation pathway and a general validation workflow.
Targeted Protein Degradation Pathway
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. biorxiv.org [biorxiv.org]
- 3. bio-rad.com [bio-rad.com]
- 4. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 5. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 7. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Global Subcellular Characterization of Protein Degradation Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different E3 ligase ligands for targeted degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal decision in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of commonly utilized E3 ligase ligands, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
PROTACs are innovative heterobifunctional molecules that harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3] While the human genome encodes over 600 E3 ligases, only a handful have been extensively exploited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2][4] This guide focuses on the most prominent E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[1]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase.[1] The stability and cooperativity of the ternary complex are crucial determinants of degradation efficiency.[1] The choice of E3 ligase can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties. The following tables summarize the performance of PROTACs recruiting different E3 ligases for the degradation of various target proteins. It is important to note that direct head-to-head comparisons are often challenging as the specific architecture of the PROTAC (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time) heavily influence the outcomes.[5]
Table 1: Performance of CRBN-Recruiting PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells |
| BRD4 | PROTAC 4 | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 |
| CDK4/6 | Palbociclib-based PROTAC | < 10 nM | Not specified | Not specified |
| EGFR L858R | Compound 69 | 11 nM / 25 nM | Not specified | HCC-827 / H3255 |
| IRAK4 | Compound 57 | < 0.01 nM | >50% | PMBC cells |
| ERα | ARV-471 | 1.8 nM | Not specified | MCF-7 |
Table 2: Performance of VHL-Recruiting PROTACs
| Target Protein | PROTAC | DC50 | Dmax | Cell Line |
| BRD4 | PROTAC 17 | Low nM range | >90% | Not specified |
| CDK4/6 | Palbociclib-based PROTAC | < 10 nM | Not specified | Not specified |
| EGFR L858R | Compound 68 | 5.0 nM / 3.3 nM | Not specified | HCC-827 / H3255 |
| p38α | NR-11c | Nanomolar | Potent degradation | Breast cancer cell lines |
| BTK | NC-1 | 2.2 nM | 97% | Mino cells |
Table 3: Performance of IAP-Recruiting PROTACs
| Target Protein | E3 Ligase | PROTAC | DC50 | Dmax | Cell Line |
| CDK4/6 | IAP | Palbociclib-based PROTAC | < 10 nM | Not specified | Not specified |
| RIPK2 | cIAP | GSK PROTAC | Nanomolar | Selective in vivo degradation | Not specified |
Note: DC50 (half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein.[6] Dmax represents the maximum percentage of protein degradation achievable with a given PROTAC.[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of different E3 ligase ligands, specific signaling pathways and experimental workflows are employed.
References
- 1. benchchem.com [benchchem.com]
- 2. aph-hsps.hu [aph-hsps.hu]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Selectivity Profiling of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. Among these, thalidomide-based PROTACs, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase, are a prominent class. Their efficacy, however, is intrinsically linked to their selectivity. This guide provides an objective comparison of the selectivity profiles of thalidomide-based PROTACs, supported by experimental data and detailed methodologies to aid researchers in this field.
Understanding the Mechanism and Selectivity Challenges
Thalidomide-based PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
A significant challenge with thalidomide-based PROTACs is the inherent activity of the thalidomide moiety. Thalidomide and its analogs (immunomodulatory drugs or IMiDs) are known to act as "molecular glues," inducing the degradation of a set of endogenous proteins known as "neosubstrates."[1] This off-target degradation can lead to unintended biological consequences and toxicities. Key neosubstrates of the thalidomide-CRBN complex include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Lymphoid transcription factors crucial for immune cell development.[1]
-
Casein Kinase 1α (CK1α): A serine/threonine kinase involved in various cellular processes.[1]
-
SALL4: A transcription factor linked to thalidomide's teratogenic effects.[1]
-
Zinc Finger Proteins (ZFPs): A large family of proteins with diverse functions.[1]
Therefore, a critical aspect of developing thalidomide-based PROTACs is to perform rigorous selectivity profiling to distinguish on-target degradation from off-target effects.
Comparative Performance of BRD4-Targeting PROTACs
To illustrate the selectivity profiles of thalidomide-based PROTACs, we will compare two well-characterized PROTACs that target the Bromodomain and Extra-Terminal domain (BET) protein BRD4: ARV-825 and dBET1. Both utilize a derivative of thalidomide to recruit CRBN.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target Neosubstrate Degradation | Reference |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 | Yes (IKZF1, IKZF3) | [2] |
| BRD2 | T-ALL cell lines | 4.75 - 25.64 | Not specified | [3] | |||
| BRD3 | T-ALL cell lines | 4.75 - 25.64 | Not specified | [3] | |||
| dBET1 | BRD4 | Thalidomide | MV4-11 | ~10 | > 90 | Yes (IKZF1, IKZF3) | [4] |
| BRD2 | MV4-11 | Degrades | Not specified | [5] | |||
| BRD3 | MV4-11 | Degrades | Not specified | [5] |
Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and experimental conditions. The data presented here is for comparative purposes.
Key Experimental Protocols for Selectivity Profiling
Accurate and reproducible experimental protocols are essential for assessing the selectivity of thalidomide-based PROTACs. Below are detailed methodologies for two key experiments:
Quantitative Western Blotting for Target and Off-Target Degradation
This method is used to quantify the degradation of specific proteins of interest, including the intended target and known neosubstrates.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treat the cells with the PROTAC dilutions and vehicle control for a specified time (e.g., 6, 12, or 24 hours).
b. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
d. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
e. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target protein, neosubstrates (e.g., IKZF1, CK1α), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
f. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
Global Proteomics using Tandem Mass Tag (TMT) Labeling
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
a. Sample Preparation:
-
Culture and treat cells with the PROTAC at a concentration around its DC50 and a vehicle control in biological triplicates. A shorter treatment time (e.g., 4-8 hours) is often preferred to enrich for direct degradation targets.
-
Harvest and lyse the cells as described in the Western blotting protocol.
b. Protein Digestion:
-
Quantify the protein concentration of each lysate.
-
Take an equal amount of protein from each sample (typically 50-100 µg).
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
c. Tandem Mass Tag (TMT) Labeling:
-
Desalt the digested peptides using a C18 solid-phase extraction (SPE) column.
-
Dry the desalted peptides using a vacuum centrifuge.
-
Reconstitute the peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Equilibrate the TMT reagents to room temperature and dissolve in anhydrous acetonitrile.[6]
-
Add the appropriate TMT label to each peptide sample and incubate for 1 hour at room temperature.[6]
-
Quench the labeling reaction by adding hydroxylamine.[6]
-
Combine the labeled samples into a single tube.
-
Desalt the combined, labeled peptide mixture using a C18 SPE column and dry it down.
d. High-pH Reversed-Phase Fractionation:
-
To reduce sample complexity, fractionate the labeled peptide mixture using high-pH reversed-phase liquid chromatography.
-
Collect the fractions and dry them using a vacuum centrifuge.
e. LC-MS/MS Analysis:
-
Reconstitute each fraction in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
f. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Perform protein identification by searching the spectra against a protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. These are potential degradation targets.
-
Perform pathway and gene ontology analysis to understand the biological implications of the observed proteomic changes.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC selectivity profiling.
Caption: On-target mechanism of a thalidomide-based PROTAC.
Caption: Off-target degradation of neosubstrates by a thalidomide-based PROTAC.
Caption: Experimental workflow for selectivity profiling of PROTACs.
Caption: Downstream signaling consequences of on-target and off-target degradation.
Conclusion
The selectivity profiling of thalidomide-based PROTACs is a multifaceted process that requires a combination of targeted and global proteomics approaches. While these PROTACs can be highly potent in degrading their intended targets, their inherent ability to degrade neosubstrates necessitates careful evaluation to ensure a favorable therapeutic window. By employing rigorous experimental protocols and a thorough understanding of the underlying biology, researchers can effectively characterize the selectivity of their PROTACs and advance the development of this promising therapeutic modality.
References
- 1. content.protocols.io [content.protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. plexium.com [plexium.com]
- 6. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide- and Pomalidomide-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy is the choice of its E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. Among the most widely used E3 ligase ligands are derivatives of thalidomide and its more potent analog, pomalidomide, which both recruit the Cereblon (CRBN) E3 ubiquitin ligase.
This guide provides a comprehensive comparison of Thalidomide-O-amido-PEG3-C2-NH2 TFA, a representative thalidomide-based linker, and pomalidomide-based linkers for the development of PROTACs. We present a detailed analysis of their performance, supported by experimental data, and provide established protocols for their synthesis and evaluation.
Performance Comparison: Thalidomide vs. Pomalidomide as CRBN Ligands
Pomalidomide has become a preferred CRBN ligand in many PROTAC applications due to several key advantages over thalidomide.[1] Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient formation of the ternary complex (comprising the target protein, PROTAC, and E3 ligase) and subsequently more potent protein degradation.[1][2] Additionally, the amino group on the phthalimide ring of pomalidomide offers a versatile and sterically favorable attachment point for the linker, allowing for greater flexibility in PROTAC design without compromising E3 ligase engagement.[1] Pomalidomide-based PROTACs have also been reported to have greater degradation selectivity and improved metabolic stability compared to their thalidomide-based counterparts.[1]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data comparing the performance of thalidomide- and pomalidomide-based PROTACs.
Table 1: CRBN Binding Affinity of Parent Ligands
| Ligand | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~250 nM[2] |
| Pomalidomide | ~157 nM[2] |
Table 2: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dBET1 | Thalidomide derivative | BRD4 | MV4;11 | ~1.8 | >95 |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >95 |
Note: Data is compiled from different studies and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
The mechanism of action for both thalidomide- and pomalidomide-based PROTACs involves hijacking the CRBN E3 ligase to induce ubiquitination and subsequent proteasomal degradation of a target protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Linker Compositions
For Researchers, Scientists, and Drug Development Professionals
The in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the intricate design of their constituent linker. This chemical bridge, connecting the target protein-binding ligand to the E3 ligase-recruiting moiety, is far more than a simple spacer. Its composition, length, and rigidity profoundly influence the PROTAC's pharmacokinetic and pharmacodynamic properties, ultimately dictating its therapeutic success. This guide provides an objective comparison of the in vivo performance of PROTACs with different linker compositions, supported by experimental data to inform rational drug design.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker is a key determinant of a PROTAC's success, influencing its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] Furthermore, the linker's physicochemical properties significantly impact the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its in vivo performance.[4][5]
The optimization of a PROTAC's degradation potency and pharmacokinetic profile often necessitates the empirical evaluation of a diverse set of linkers.[6] Understanding the general characteristics of different linker types, however, can significantly streamline this process.
Comparative Analysis of In Vivo Performance
This section provides a comparative analysis of the in vivo efficacy of PROTACs categorized by their linker composition: flexible linkers (polyethylene glycol and alkyl chains) and rigid linkers.
Flexible Linkers: The Versatility of PEG and Alkyl Chains
Flexible linkers, particularly those composed of polyethylene glycol (PEG) or alkyl chains, are widely used in PROTAC design due to their synthetic accessibility and ability to allow for conformational flexibility in the ternary complex.[2]
PEG linkers are known for their hydrophilicity, which can improve the solubility and cell permeability of PROTACs.[3] This often translates to favorable pharmacokinetic properties and potent in vivo efficacy.
A notable example is the in vivo performance of three well-characterized Bromodomain and Extra-Terminal (BET) protein-targeting PROTACs—ARV-825, MZ1, and dBET1—all of which utilize short to medium-length PEG-based linkers.[3] These PROTACs have demonstrated significant anti-tumor activity in various cancer xenograft models by effectively degrading BET proteins.[3]
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| ARV-825 | BRD4 | Cereblon (CRBN) | PEG-based | Neuroblastoma Xenograft | 5 mg/kg, i.p., daily | Significant reduction in tumor volume | Degraded BET proteins and suppressed MYCN/c-Myc expression. |
| MZ1 | BRD4 | Von Hippel-Lindau (VHL) | PEG-based | Acute Myeloid Leukemia (Luciferase-labeled) | 12.5 mg/kg, i.p., daily | Significant reduction in tumor burden | Effectively inhibited the growth of AML cells in vivo.[3] |
| dBET1 | BRD4 | Cereblon (CRBN) | PEG-based | Human AML Murine Xenograft | 50 mg/kg, i.p., daily | Delayed tumor growth | Downregulated MYC in mice bearing human AML xenografts.[3] |
Note: This table summarizes data from various in vivo studies. Direct comparison should be made with caution due to differences in experimental models and conditions.
While PEG linkers offer advantages in terms of solubility and permeability, their flexibility can sometimes be detrimental, and they can be susceptible to metabolic degradation.[7]
Alkyl linkers provide a simple and stable connection between the two ligands of a PROTAC.[2] Their hydrophobicity can be a double-edged sword, potentially limiting aqueous solubility but in some cases improving cell permeability.
In a study developing dual-targeting PROTACs for PI3K and mTOR, it was found that flexible linkers, including alkyl chains, exhibited superior degradation efficiency.[] The optimal degrader, GP262, utilized a C8 alkyl linker and demonstrated significant tumor growth inhibition in a triple-negative breast cancer xenograft model.[]
| PROTAC | Target Protein(s) | E3 Ligase Ligand | Linker Composition | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| GP262 | PI3K, mTOR | VHL | C8 Alkyl | MDA-MB-231 Xenograft | 15 mg/kg, i.p., daily | 57.8% | Demonstrated significant dose-dependent antitumor effect.[] |
| GP262 | PI3K, mTOR | VHL | C8 Alkyl | MDA-MB-231 Xenograft | 25 mg/kg, i.p., daily | 79.2% | Showed more pronounced tumor growth inhibition at a higher dose.[] |
Rigid Linkers: Engineering Stability and Pre-organization
Rigid linkers, often containing cyclic structures like piperidine, piperazine, or cycloalkanes, are increasingly being employed to enhance the metabolic stability and pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2][6] This can lead to improved potency and in vivo half-life.
The clinically advanced PROTACs, ARV-110 and ARV-471, are prime examples of the successful implementation of rigid linkers. These molecules incorporate piperidine and piperazine moieties, which contribute to their improved pharmacokinetic profiles and potent in vivo activity.[5]
ARV-110 (Bavdegalutamide): Targeting the Androgen Receptor
ARV-110 is an orally bioavailable PROTAC that targets the Androgen Receptor (AR) for degradation and is in clinical development for metastatic castration-resistant prostate cancer.[4] Its rigid linker is a key feature contributing to its metabolic stability.[9]
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | In Vivo Model | Key Pharmacokinetic Findings |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Rigid (contains piperidine/piperazine) | Rats | Moderate oral bioavailability (23.83%), T1/2 of 13.62 h (IV) and 17.67 h (PO).[4] |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | Rigid (contains piperidine/piperazine) | Mice | Moderate oral bioavailability (37.89%).[4] |
ARV-471 (Vepdegestrant): A Degrader of the Estrogen Receptor
ARV-471 is an orally bioavailable PROTAC designed to degrade the Estrogen Receptor (ER) for the treatment of ER+/HER2- breast cancer.[10] Similar to ARV-110, it features a rigid linker that enhances its in vivo performance.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | Rigid | MCF7 Xenograft | 3 mg/kg, p.o., daily | 85% | Dose-dependently suppressed tumor growth.[11] |
| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | Rigid | MCF7 Xenograft | 10 mg/kg, p.o., daily | 98% | Achieved robust ER degradation (>94%) in tumor tissue.[11] |
| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | Rigid | MCF7 Xenograft | 30 mg/kg, p.o., daily | 120% | Demonstrated superior efficacy compared to fulvestrant.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are generalized methodologies for key in vivo experiments.
Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of a PROTAC in a living organism.
-
Cell Culture and Implantation:
-
Culture cancer cells (e.g., MCF7 for breast cancer, LNCaP for prostate cancer) under standard conditions.
-
For subcutaneous models, inject a suspension of cancer cells (typically 1 x 10⁶ to 5 x 10⁷ cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize animals into treatment and control groups.
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administer the PROTAC at the specified dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blotting to confirm target protein degradation).
-
In Vivo Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.
-
Animal Dosing:
-
Administer the PROTAC to animals (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.[1]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[1]
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma using a suitable method (e.g., protein precipitation).[4]
-
Quantify the concentration of the PROTAC in the plasma samples using a sensitive analytical technique such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[4]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), half-life (T1/2), and oral bioavailability.[]
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow, and the logical relationship between linker composition and in vivo performance.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Unmasking Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Thalidomide-Based PROTACs with Zinc Finger Proteins
For researchers, scientists, and drug development professionals, the promise of PROTACs (Proteolysis-Targeting Chimeras) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects, particularly with widely used thalidomide-based E3 ligase recruiters, necessitates a thorough understanding of their cross-reactivity. This guide provides an objective comparison of the performance of various thalidomide-based PROTACs, with a focus on their unintended degradation of zinc finger proteins (ZFPs), supported by experimental data and detailed protocols.
The therapeutic efficacy of thalidomide and its analogs (immunomodulatory drugs or IMiDs) is intrinsically linked to their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific "neosubstrates," many of which are zinc finger proteins.[1][2] When incorporated into a PROTAC, the thalidomide moiety retains this inherent activity, leading to the potential for off-target degradation of ZFPs, independent of the PROTAC's intended target.[3][4] This cross-reactivity is a critical consideration in drug development, as ZFPs play crucial roles in a vast array of cellular processes, and their unintended degradation can lead to unforeseen toxicities.[4][5]
Comparative Analysis of Off-Target ZFP Degradation
Recent studies have employed high-throughput screening and quantitative proteomics to systematically evaluate the off-target degradation profiles of thalidomide-based PROTACs.[4][6] The data reveals that the specific structure of the PROTAC, including the thalidomide analog used (e.g., pomalidomide vs. thalidomide), the linker composition and length, and the point of attachment to the thalidomide core, significantly influences the off-target ZFP degradation profile.[3][4]
Below are tables summarizing the quantitative data on the degradation of on-target and key off-target zinc finger proteins by representative thalidomide-based PROTACs.
| PROTAC | Target Protein | On-Target DC50 (nM) | On-Target Dmax (%) | Off-Target ZFP | Off-Target DC50 (nM) | Off-Target Dmax (%) | Cell Line | Reference |
| MS4078 | ALK | ~10 | >90 | ZFP91 | Dose-dependent degradation observed | Not specified | Jurkat | [4][6] |
| IKZF3 | Dose-dependent degradation observed | Not specified | Jurkat | [6] | ||||
| dTAG-13 | FKBP12F36V | Not specified | Not specified | ZFP91 | Dose-dependent degradation observed | Not specified | Jurkat | [4][6] |
| dBET1 | BRD4 | 4.4 | >98 | GSPT1 | Known off-target | Not specified | Ramos | [7][8] |
| IKZF1/3 | Known off-target | Not specified | Various | [1] | ||||
| ARV-110 | Androgen Receptor | Low nM | Not specified | Not specified | Not specified | Not specified | Prostate Cancer Cells | Not specified in provided context |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC potency and efficacy. Lower DC50 values indicate higher potency. This table is populated with representative data from the literature; direct head-to-head comparative studies with extensive ZFP panels are still emerging.
Visualizing the Molecular Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of PROTAC action and a typical workflow for identifying off-target effects.
Caption: Mechanism of thalidomide-based PROTAC-mediated protein degradation.
Caption: A typical workflow for identifying off-target protein degradation.
Experimental Protocols
A multi-pronged approach is essential for the robust identification and validation of off-target protein degradation.
Global Proteomics using Tandem Mass Tag (TMT)-Based Quantitative LC-MS/MS
This unbiased method provides a proteome-wide view of protein abundance changes following PROTAC treatment.[1][9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label peptide samples from different treatment conditions with isobaric TMT reagents according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[10]
-
Data Analysis: Process the raw MS data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.[10] Determine proteins that are significantly downregulated in PROTAC-treated samples compared to the control.
Western Blotting for Validation
This targeted approach is used to confirm the degradation of specific on-target and potential off-target proteins identified from global proteomics.
-
Sample Preparation: Prepare cell lysates as described for global proteomics.
-
SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target and potential off-target proteins, as well as a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP) and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify band intensities, which are normalized to the loading control to determine the extent of protein degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess the engagement of a PROTAC with its intended target and potential off-target proteins in a cellular context. Ligand binding can stabilize a protein, leading to an increase in its melting temperature.
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated, precipitated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting curves of the proteins of interest.
Mitigating Off-Target Effects Through Rational Design
The insights gained from off-target profiling are crucial for the rational design of more specific PROTACs. Strategies to minimize the degradation of ZFPs include:
-
Modification of the Thalidomide Moiety: Altering the substituents on the phthalimide ring can disrupt the binding to off-target ZFPs while maintaining the interaction with CRBN.[4]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex and thereby modulate the degradation selectivity.[3]
Conclusion
The cross-reactivity of thalidomide-based PROTACs with zinc finger proteins is a significant consideration in their development as therapeutics. A thorough and unbiased assessment of off-target effects using a combination of global proteomics and targeted validation assays is paramount. The data generated from these studies not only informs on the safety profile of a given PROTAC but also provides invaluable insights for the rational design of next-generation degraders with improved selectivity and therapeutic potential. As the field of targeted protein degradation continues to evolve, a comprehensive understanding of on- and off-target activities will be critical for translating the promise of PROTACs into safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thalidomide-O-amido-PEG3-C2-NH2 TFA: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document outlines the essential procedures for the safe and compliant disposal of Thalidomide-O-amido-PEG3-C2-NH2 TFA, a potent thalidomide analog used in Proteolysis Targeting Chimeras (PROTACs). Adherence to this protocol is critical to mitigate the significant health risks associated with thalidomide-based compounds, including potential teratogenicity, and to ensure environmental protection.
Thalidomide and its derivatives are classified as highly potent compounds requiring stringent handling and disposal protocols. The primary health concern is their teratogenic potential, meaning they can cause severe birth defects.[1] Furthermore, the trifluoroacetic acid (TFA) salt form of this compound introduces corrosive hazards that must be addressed. All waste containing this substance, including contaminated labware, personal protective equipment (PPE), and solutions, must be treated as hazardous waste.
Hazard Assessment and Core Safety Principles
A thorough risk assessment must be conducted before handling this compound. The primary hazards are summarized in the table below.
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[1] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Handle in a certified chemical fume hood to avoid generation of dusts or aerosols.[1] |
| Corrosivity (from TFA) | Trifluoroacetic acid is a strong, corrosive organic acid that can cause severe skin and eye burns. | Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably a fume hood. |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released.[1] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer layer if contamination occurs.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of liquids or contact with solid particles.[1] |
| Lab Coat | A dedicated lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation outside of a fume hood. | Prevents inhalation of the compound. |
Step-by-Step Disposal Procedure
The recommended disposal method for thalidomide and its derivatives is incineration by a licensed professional waste disposal service.[2]
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with organic solvents and trifluoroacetic acid (e.g., high-density polyethylene - HDPE).
-
Label the container with "Hazardous Waste: this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
-
Packaging for Final Disposal:
-
Once the waste container is full (do not overfill), securely seal the lid.
-
Wipe the exterior of the container with a suitable decontamination solution (e.g., 70% ethanol) to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.
-
Spill Management Protocol
Minor Spills (less than 200mg or a small volume of dilute solution within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleaning: Carefully collect the absorbed material and any solid compound using non-sparking tools. Place the collected material into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by a rinse with soap and water. All cleaning materials must be disposed of as hazardous waste.
Major Spills (outside of a fume hood, or a large quantity):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure the Area: Restrict access to the spill area.
-
Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.
Decontamination of Work Surfaces
All work surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated. A recommended procedure is to wipe surfaces with a compatible solvent (e.g., 70% ethanol) to remove the compound, followed by a wash with soap and water. All materials used for decontamination must be disposed of as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary steps for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Thalidomide-O-amido-PEG3-C2-NH2 TFA
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table summarizes the mandatory personal protective equipment for handling Thalidomide-O-amido-PEG3-C2-NH2 TFA. Given the potent nature of thalidomide analogs, a comprehensive barrier is crucial to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. Consult manufacturer's compatibility chart.[4] | Prevents skin contact. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Body Protection | Disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[5] A "bunny suit" or coverall offers more complete protection.[5] | Protects skin and personal clothing from contamination. Gowns should be changed immediately after a spill or every two to three hours.[5] |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. A face shield can offer additional protection.[5] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required if there is a risk of generating dust or aerosols.[5][6] For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) may be necessary.[7][8] | Prevents inhalation of the compound, which can be harmful if swallowed.[9][10][11] |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to the following procedural guidance is mandatory for all personnel handling this compound. These steps are designed to minimize exposure risk during routine laboratory operations and in the event of a spill.
Handling Procedures:
-
Restricted Access: All work with the compound must be conducted in a designated area with restricted access, such as a chemical fume hood or a glove box.[10]
-
Pre-Handling Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a certified chemical fume hood or a containment device like a glove bag to prevent the generation of airborne particles.[7]
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling Decontamination: After handling, wipe down all surfaces in the work area with an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, if compatible with surfaces). Remove and dispose of the outer pair of gloves before leaving the designated work area. Wash hands thoroughly with soap and water.[4][10]
Disposal Plan:
All waste generated from handling this compound is considered hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and compatible hazardous waste containers.[6] The label should include "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[6]
-
Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[6] Maintain a detailed log of all waste generated.[6]
Spill Response:
In the event of a spill, immediate and decisive action is critical.
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[6]
-
Contain: Use an appropriate absorbent material to contain the spill.[6]
-
Clean: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent or deactivating solution.[6]
-
Report: Report the spill to your supervisor and the institutional EHS office.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Procedural flow for the safe handling and disposal of this compound.
References
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enantiomers of the teratogenic thalidomide analogue EM 12: 1. Chiral inversion and plasma pharmacokinetics in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. aiha.org [aiha.org]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
